Product packaging for N-Boc-3-dimethylamino-D-alanine(Cat. No.:CAS No. 110755-32-3)

N-Boc-3-dimethylamino-D-alanine

Cat. No.: B010335
CAS No.: 110755-32-3
M. Wt: 232.28 g/mol
InChI Key: VCDQZVYJKDSORW-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Boc-3-dimethylamino-D-alanine is a specialized, protected amino acid that serves as a critical chiral building block in synthetic chemistry, particularly for the construction of complex peptides and peptidomimetics. Its structure features a D-alanine core—a non-standard amino acid—integrated with a tertiary dimethylamino side-chain and a Boc (tert-butoxycarbonyl) group protecting the α-amine. This configuration is designed for use in the Boc/benzyl (Bn) solid-phase peptide synthesis (SPPS) strategy, one of the two predominant methodologies in the field . The primary research value of this compound lies in its ability to introduce structural and functional diversity into synthetic peptides. The incorporation of the D-alanine stereocenter can significantly influence the three-dimensional structure and biological activity of the resulting peptide, often enhancing metabolic stability by conferring resistance to proteolytic degradation . The dimethylamino group introduces a site of permanent basicity and polarity, which can alter the peptide's physicochemical properties and its interaction with biological targets. These modifications are essential in advanced research areas such as the development of cyclic peptides, which are renowned for their high target specificity, improved binding affinity, and enhanced metabolic stability compared to their linear counterparts . Key Research Applications: Peptide Synthesis & Drug Discovery: A fundamental precursor for creating modified peptides with constrained architectures, such as cyclic peptides used as antibiotics, anticancer agents, and immunosuppressants . Medicinal Chemistry & SAR Studies: Used to generate structural analogs for Structure-Activity Relationship (SAR) investigations, helping to optimize the potency, selectivity, and pharmacokinetic profiles of therapeutic candidates . Development of Peptidomimetics: The dimethylamino side chain serves as a valuable functional handle for further chemical modification, enabling the creation of sophisticated peptidomimetics designed to target challenging biological pathways . Usage Note: This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care, adhering to all relevant safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O4 B010335 N-Boc-3-dimethylamino-D-alanine CAS No. 110755-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDQZVYJKDSORW-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of N-Boc-3-dimethylamino-D-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for N-Boc-3-dimethylamino-D-alanine, a specialized amino acid derivative with potential applications in peptide synthesis and drug discovery. Due to the limited availability of a direct, published protocol, this document outlines a robust, two-stage synthetic strategy derived from well-established analogous chemical transformations. The proposed pathway begins with the protection of the amino group of D-serine using a tert-butyloxycarbonyl (Boc) group, followed by the conversion of the hydroxyl moiety to a dimethylamino group.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from the readily available starting material, D-serine. The key transformations involve the protection of the alpha-amino group and the subsequent conversion of the beta-hydroxyl group to a dimethylamino group. A plausible and efficient route involves the initial synthesis of N-Boc-D-serine, followed by a two-step sequence of oxidation to the corresponding aldehyde (N-Boc-D-serinal) and subsequent reductive amination with dimethylamine.

Synthesis_Pathway D_Serine D-Serine N_Boc_D_Serine N-Boc-D-serine D_Serine->N_Boc_D_Serine Boc₂O, Base N_Boc_D_Serinal N-Boc-D-serinal N_Boc_D_Serine->N_Boc_D_Serinal Oxidation (e.g., Dess-Martin) Target This compound N_Boc_D_Serinal->Target HN(CH₃)₂, Reductant (e.g., NaBH(OAc)₃)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key stages of the proposed synthesis. These are based on established procedures for similar transformations.

Stage 1: Synthesis of N-Boc-D-serine

This procedure is adapted from a patented process for the N-Boc protection of D-serine.[1]

Materials:

  • D-Serine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Sodium hydroxide (NaOH)

  • Water

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve D-serine in an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add Boc anhydride (1.0-1.6 equivalents) to the reaction mixture while maintaining the temperature below 20 °C.

  • Allow the reaction mixture to warm to room temperature (25-30 °C) and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0-5 °C and acidify with a 1M HCl solution to a pH of 2-3.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-D-serine as a white solid.

Stage 2: Synthesis of this compound via Reductive Amination

This two-step procedure involves the oxidation of N-Boc-D-serine to the corresponding aldehyde, followed by reductive amination.

Part A: Oxidation to N-Boc-D-serinal

Materials:

  • N-Boc-D-serine

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., Swern or Parikh-Doering conditions)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve N-Boc-D-serine in anhydrous dichloromethane.

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain crude N-Boc-D-serinal. This intermediate is often used immediately in the next step without further purification.

Part B: Reductive Amination with Dimethylamine

Materials:

  • Crude N-Boc-D-serinal

  • Dimethylamine solution (e.g., 2M in THF or aqueous solution)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the crude N-Boc-D-serinal in dichloromethane or 1,2-dichloroethane.

  • Add dimethylamine solution (2-3 equivalents). A small amount of acetic acid can be added to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield this compound.

Data Presentation

The following tables summarize expected quantitative data for the proposed synthetic route, based on typical yields and conditions for these types of reactions.

Table 1: Reaction Conditions and Expected Yields

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1 D-SerineBoc₂O, NaOHWater0-301685-95
2A N-Boc-D-serineDess-Martin periodinaneDCMRoom Temp.2-480-90 (crude)
2B N-Boc-D-serinalHN(CH₃)₂, NaBH(OAc)₃DCM/DCERoom Temp.12-2460-75

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₂₀N₂O₄
Molecular Weight 232.28 g/mol
Appearance White to off-white solid
CAS Number 110755-32-3

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis and purification of the target compound.

Workflow cluster_stage1 Stage 1: Boc Protection cluster_stage2 Stage 2: Conversion to Dimethylamino Derivative s1_start Dissolve D-Serine in NaOH(aq) s1_boc Add Boc Anhydride s1_start->s1_boc s1_react React for 16h s1_boc->s1_react s1_workup Acidify, Extract with DCM s1_react->s1_workup s1_isolate Isolate N-Boc-D-serine s1_workup->s1_isolate s2_oxidation Oxidize N-Boc-D-serine to Aldehyde s1_isolate->s2_oxidation Proceed to Stage 2 s2_amination Reductive Amination with Dimethylamine s2_oxidation->s2_amination s2_workup Aqueous Workup and Extraction s2_amination->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product Isolate this compound s2_purify->s2_product

References

Navigating the Structural Landscape of N-Boc-3-dimethylamino-D-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-dimethylamino-D-alanine is a synthetic amino acid derivative of significant interest in peptide synthesis and drug discovery. Its unique structural features, including the presence of a D-enantiomer and a dimethylamino group, can impart novel properties to peptidomimetics and other therapeutic agents. This technical guide provides a comprehensive overview of the structural elucidation of this compound. Due to the limited availability of specific, published experimental data for this particular stereoisomer, this document focuses on the predicted and expected analytical characteristics based on the principles of organic spectroscopy and established methodologies for similar compounds. It further outlines detailed, generalized experimental protocols for its synthesis and characterization, serving as a practical resource for researchers in the field.

Introduction

The strategic incorporation of unnatural amino acids into peptide chains is a powerful tool for modulating their pharmacological properties, such as resistance to enzymatic degradation, conformational stability, and receptor-binding affinity. This compound, with its tert-butoxycarbonyl (Boc) protecting group, is a valuable building block for solid-phase peptide synthesis. The D-configuration of the alpha-carbon and the tertiary amine functionality in the side chain introduce unique steric and electronic features. Accurate structural characterization is paramount to ensure the purity and identity of this reagent, which is critical for the synthesis of well-defined end-products.

Predicted Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical and Spectroscopic Data for this compound

ParameterPredicted Value
Molecular Formula C₁₀H₂₀N₂O₄
Molecular Weight 232.28 g/mol
¹H NMR (400 MHz, CDCl₃) δ 1.45 (s, 9H, C(CH₃)₃), 2.30 (s, 6H, N(CH₃)₂), 2.50-2.70 (m, 2H, CH₂), 4.30-4.40 (m, 1H, α-CH), 5.40-5.50 (br d, 1H, NH), 9.50-10.50 (br s, 1H, COOH)
¹³C NMR (100 MHz, CDCl₃) δ 28.3 (C(CH₃)₃), 45.5 (N(CH₃)₂), 53.0 (α-CH), 60.0 (CH₂), 80.0 (C(CH₃)₃), 155.5 (C=O, Boc), 175.0 (C=O, acid)
Mass Spectrometry (ESI+) m/z 233.15 [M+H]⁺, 177.12 [M-C₄H₈+H]⁺, 133.09 [M-Boc+H]⁺
Infrared (IR) ν (cm⁻¹) 3300-2500 (br, O-H), 2975-2930 (C-H), 1710 (C=O, acid), 1690 (C=O, carbamate), 1520 (N-H bend), 1160 (C-O)

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the synthesis and structural characterization of this compound.

Synthesis: Reductive Amination of N-Boc-D-aspartic acid β-aldehyde

A common route to β-amino acids involves the reductive amination of a corresponding aldehyde.

Materials:

  • N-Boc-D-aspartic acid β-aldehyde

  • Dimethylamine (2 M in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Dissolve N-Boc-D-aspartic acid β-aldehyde (1.0 eq) in DCM.

  • Add dimethylamine (2.0 eq) and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound.

Characterization Methods

Purpose: To determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Purpose: To determine the molecular weight and fragmentation pattern.

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain characteristic fragmentation patterns, which can help confirm the structure.

Purpose: To identify the functional groups present in the molecule.

Procedure:

  • Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the O-H of the carboxylic acid, C-H, C=O of the acid and carbamate, and N-H groups.

Visualizations

Chemical Structure

Caption: 2D Structure of this compound.

Experimental Workflow for Structure Elucidation

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (N-Boc-D-aspartic acid β-aldehyde, Dimethylamine) reaction Reductive Amination start->reaction purification Column Chromatography reaction->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms ftir FTIR Spectroscopy purification->ftir data_integration Integrate Spectroscopic Data nmr->data_integration ms->data_integration ftir->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation final_product final_product structure_confirmation->final_product Final Product: This compound

Caption: General workflow for synthesis and structure elucidation.

Hypothetical Signaling Pathway Involvement

While no specific signaling pathways involving this compound have been documented, peptides containing D-amino acids can act as inhibitors or modulators of various biological processes. The following diagram illustrates a hypothetical scenario where a peptide containing this amino acid inhibits a kinase pathway.

G receptor Cell Surface Receptor kinaseA Kinase A receptor->kinaseA peptide Peptide containing This compound peptide->receptor Inhibition kinaseB Kinase B kinaseA->kinaseB transcription_factor Transcription Factor kinaseB->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The structural elucidation of synthetic amino acids like this compound is a critical step in ensuring their quality for research and drug development. Although specific, published experimental data for this compound is scarce, this guide provides a robust framework for its characterization based on predicted spectroscopic data and detailed, generalized experimental protocols. The provided workflows and diagrams serve as a valuable resource for scientists working with this and other novel amino acid derivatives, facilitating their synthesis, purification, and structural confirmation. Further empirical studies are warranted to provide definitive spectral libraries for this important synthetic building block.

A Technical Guide to the Spectroscopic Characterization of N-Boc-3-dimethylamino-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for N-Boc-3-dimethylamino-D-alanine, a key building block in synthetic chemistry, particularly in the development of novel peptides and pharmaceuticals. Due to the limited availability of published, experimentally verified spectra for this specific molecule, this document compiles expected values based on the analysis of its constituent functional groups. The methodologies provided are standardized protocols applicable to the analysis of protected amino acids.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Expected ¹H NMR Spectroscopic Data

ProtonsExpected Chemical Shift (δ) in ppmMultiplicityIntegrationAssignment
(CH₃)₃C-~1.45Singlet9HBoc group
(CH₃)₂N-~2.30Singlet6HDimethylamino group
-CH₂-~2.6-2.8Multiplet2HMethylene group (β-carbon)
-CH-~4.2-4.4Multiplet1HAlpha-carbon proton
-NH-~5.0-5.5Broad Singlet/Doublet1HAmide proton

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and can vary depending on the solvent and concentration.

Table 2: Expected ¹³C NMR Spectroscopic Data

CarbonExpected Chemical Shift (δ) in ppmAssignment
(CH₃)₃C -~28.3Boc methyl carbons
(C H₃)₂N-~45.5Dimethylamino carbons
-C H₂-~60-65Methylene carbon (β-carbon)
-C H-~50-55Alpha-carbon
(C H₃)₃C-~80.0Boc quaternary carbon
-C OOH~170-175Carboxylic acid carbon
-NHC O-~155.5Carbonyl carbon of Boc group

Note: Chemical shifts are referenced to the solvent signal and can vary.

Table 3: Expected IR Absorption Bands

Functional GroupExpected Frequency (cm⁻¹)IntensityVibration
O-H (Carboxylic Acid)3300-2500BroadStretching
N-H (Amide)3400-3200MediumStretching
C-H (Alkyl)3000-2850Medium-StrongStretching
C=O (Carboxylic Acid)1760-1690StrongStretching
C=O (Urethane)1720-1680StrongStretching
C-N (Amine)1250-1020MediumStretching[1]

Table 4: Expected Mass Spectrometry Data

IonExpected m/zNotes
[M+H]⁺233.15Molecular ion peak (protonated)
[M+Na]⁺255.13Sodium adduct
[M-C₄H₈]⁺ or [M-56]⁺177.10Loss of isobutylene from Boc group
[M-Boc]⁺ or [M-100]⁺133.09Loss of the entire Boc group

Note: m/z values are calculated for the most abundant isotopes.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • The relaxation delay should be set to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a pulse angle of 45-90 degrees.

    • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

    • A larger number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or acetic acid can be added to promote protonation for positive ion mode.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any common adducts (e.g., [M+Na]⁺). Analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a protected amino acid like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Synthesis Synthesis & Purification of This compound Sample_Prep Prepare Samples for NMR, IR, and MS Synthesis->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS NMR_Data Analyze Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data Identify Functional Group Vibrations IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Structure_Confirmation Combine All Data to Confirm Molecular Structure NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Characterization.

References

N-Boc-3-dimethylamino-D-alanine mechanism of action in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of N-Boc-3-dimethylamino-D-alanine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specialized, non-proteinogenic amino acid utilized in peptide synthesis to introduce unique structural and functional properties into novel peptides. The presence of a D-configuration in the backbone and a tertiary amine in the side chain can significantly influence the resulting peptide's conformation, stability, and biological activity. However, the sterically hindered and basic nature of the dimethylamino group presents distinct challenges during the peptide coupling process. This technical guide elucidates the mechanism of action of this compound in peptide synthesis, focusing on the chemical principles, recommended coupling strategies, and a general experimental protocol for its successful incorporation into peptide chains.

Introduction: The Role of this compound

In the field of peptide chemistry and drug development, the incorporation of unnatural amino acids is a key strategy for creating peptides with enhanced therapeutic properties. This compound is a valuable building block for this purpose. Its key features include:

  • N-Boc Protection : The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group prevents unwanted side reactions at the N-terminus during coupling and is selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for sequential peptide chain elongation.[1][2][3]

  • D-Alanine Core : The D-configuration of the alanine backbone is a significant structural modification. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer in vivo half-life.[1]

  • Dimethylamino Side Chain : The tertiary amine on the beta-carbon of the side chain introduces a basic, sterically bulky group. This can be used to modulate the peptide's solubility, receptor-binding affinity, and pharmacokinetic profile.

Core Mechanism of Action in Peptide Synthesis

The incorporation of this compound into a growing peptide chain follows the general principles of solid-phase peptide synthesis (SPPS). The process is cyclical, involving the deprotection of the N-terminus of the resin-bound peptide and subsequent coupling of the next Boc-protected amino acid.

The Standard Peptide Coupling Cycle

The synthesis cycle can be broken down into two main steps:

  • N-α-Boc Deprotection : The resin-bound peptide is treated with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group from the N-terminal amino acid. This exposes a free amine, which can then act as a nucleophile in the subsequent coupling step.

  • Coupling : The incoming this compound is activated at its carboxylic acid group by a coupling reagent. The activated amino acid is then added to the resin, where the free amine of the resin-bound peptide attacks the activated carbonyl carbon, forming a new peptide bond.

This cycle is repeated until the desired peptide sequence is assembled.

G cluster_0 cluster_1 A Resin-Bound Peptide (N-Boc Protected) B Resin-Bound Peptide (Free N-terminus) A->B  TFA Treatment (Deprotection)   E Elongated Peptide (N+1 Residue, Boc Protected) B->E Peptide Bond Formation C This compound D Activated Amino Acid C->D  Coupling Reagent (Activation)   D->E Cycle Repeat Cycle E->Cycle Cycle->A for next residue

Figure 1: General workflow for peptide chain elongation using a Boc-protected amino acid.
Challenges in Coupling this compound

The dimethylamino side chain introduces two primary challenges to the coupling reaction:

  • Steric Hindrance : The bulky dimethylamino group can physically obstruct the approach of the nucleophilic N-terminal amine of the resin-bound peptide to the activated carboxylic acid. This steric hindrance can significantly slow down the rate of peptide bond formation.[4][5]

  • Side Chain Basicity : The tertiary amine is basic and can be protonated. This can lead to undesirable side reactions, such as neutralization of the acidic activator or abstraction of protons that may lead to racemization, although the latter is less of a concern for the incoming amino acid which is already a D-isomer.

These challenges mean that standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone, are often inefficient and may lead to low yields or incomplete coupling.[4]

Recommended Coupling Strategies and Reagents

To overcome the challenges associated with sterically hindered amino acids like this compound, the use of more potent, modern coupling reagents is required. These reagents form highly reactive intermediates that can overcome the energy barrier imposed by steric hindrance.

Uronium/Aminium-Based Reagents

Reagents based on uronium or aminium salts are highly effective for coupling sterically hindered amino acids.[1] They react with the carboxylic acid of the Boc-amino acid to form a highly reactive acyl-uronium/aminium species, which is then readily attacked by the amine.

G cluster_0 Mechanism of a Uronium-Based Coupling Reagent (e.g., HATU) AA N-Boc-AA-COOH Intermediate Highly Reactive O-Acyl-isourea Intermediate AA->Intermediate Activation Reagent HATU / Base NewPeptide New Peptide Bond Intermediate->NewPeptide Nucleophilic Attack Peptide Resin-Bound Peptide-NH2

Figure 2: Activation pathway using a uronium-based coupling reagent like HATU.

The most commonly recommended reagents for difficult couplings include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : Often considered the gold standard for difficult couplings due to its high efficiency and rapid reaction times.[5]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : A widely used and effective coupling reagent.[6]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : A phosphonium salt-based reagent, particularly effective for cyclization and coupling of hindered residues.[5]

Data on Coupling Reagents for Hindered Amino Acids
Coupling Reagent ClassExamplesRelative Efficiency for Hindered CouplingNotes
CarbodiimidesDCC, DICLow to ModerateOften inefficient for sterically demanding couplings; may require additives like HOBt.[4]
Uronium/Aminium SaltsHATU, HBTUHighGenerally provide rapid and complete coupling for hindered amino acids.[1][5]
Phosphonium SaltsPyBOP, PyAOPHighVery effective, especially for N-methylated or other highly hindered residues.[5][7]

General Experimental Protocol

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing this compound using a standard resin (e.g., Rink Amide resin for a C-terminal amide).

Materials and Reagents
  • Rink Amide Resin

  • This compound

  • Other required N-Boc protected amino acids

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% Piperidine in DMF (for Fmoc removal if starting with Fmoc-Rink Amide) or TFA for Boc-SPPS. This protocol assumes a standard Fmoc-SPPS setup where the first amino acid is Boc-protected for a specific reason, or a full Boc-SPPS protocol. Let's assume a standard Boc-SPPS workflow for consistency.

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

Synthesis Workflow

G Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Boc Deprotection (TFA in DCM) Swell->Deprotect Wash1 Wash (DCM, DMF) Deprotect->Wash1 Neutralize Neutralize (DIPEA in DMF) Wash1->Neutralize Wash2 Wash (DMF) Neutralize->Wash2 Couple Couple this compound (with HATU/DIPEA in DMF) Wash2->Couple Wash3 Wash (DMF, DCM, MeOH) Couple->Wash3 End Repeat Cycle or Proceed to Cleavage Wash3->End

Figure 3: Step-by-step workflow for a single coupling cycle in Boc-SPPS.
Detailed Steps for a Coupling Cycle

  • Resin Preparation : Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection :

    • Drain the DMF.

    • Add a solution of 25-50% TFA in DCM to the resin.

    • Agitate for 2 minutes, drain, then add fresh TFA/DCM solution and agitate for 20-30 minutes.

    • Drain the vessel and wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization :

    • Add a solution of 5-10% DIPEA in DMF to the resin and agitate for 5-10 minutes.

    • Drain and wash thoroughly with DMF (3x).

  • Coupling of this compound :

    • In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HATU (3-4 eq.), and DIPEA (6-8 eq.) in DMF.

    • Allow the activation mixture to pre-activate for 2-5 minutes.

    • Drain the DMF from the resin and add the activation mixture.

    • Agitate the reaction vessel for 1-4 hours. The extended coupling time is recommended due to steric hindrance.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test). Note: The Kaiser test will be negative if the coupling is complete, as it detects primary amines.

  • Washing :

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

  • Cycle Repetition : Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection : Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA) to cleave the peptide from the resin and remove all side-chain protecting groups.

Conclusion

This compound is a powerful tool for peptide chemists aiming to design novel peptides with enhanced stability and unique functionalities. While its sterically demanding side chain requires special consideration during synthesis, the use of potent uronium or phosphonium-based coupling reagents like HATU or PyBOP can ensure its efficient and successful incorporation. By understanding the underlying mechanism and potential challenges, researchers can effectively leverage this and other hindered amino acids to advance the frontiers of peptide-based drug discovery.

References

N-Boc-3-dimethylamino-D-alanine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Synthesis, Properties, and Potential Applications in Peptide-Based Therapeutics

Introduction

N-Boc-3-dimethylamino-D-alanine is a synthetic, non-proteinogenic amino acid derivative that holds significant potential as a building block in the design and synthesis of novel peptide-based therapeutics. The incorporation of this D-amino acid, featuring a dimethylamino group at the beta-position, can impart unique structural and functional properties to peptides, including enhanced stability against enzymatic degradation, altered receptor binding affinities, and modified pharmacokinetic profiles. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and its prospective applications in drug discovery and development. While detailed experimental data in peer-reviewed publications remains limited, this document consolidates the current understanding to guide researchers and scientists in this field.

Chemical Properties and Structure

This compound, systematically named (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid, possesses a unique combination of a D-configured alpha-carbon, a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, and a dimethylamino functional group on the beta-carbon. The presence of the D-amino acid configuration is known to be a crucial factor in the design of peptides with improved in vivo stability, as D-amino acids are not readily recognized by endogenous proteases. The dimethylamino group introduces a basic center, which can influence the overall charge and polarity of a peptide, potentially affecting its solubility, membrane permeability, and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₂₀N₂O₄
Molecular Weight 232.28 g/mol
CAS Number 110755-32-3
Appearance White to off-white solid
Solubility Soluble in methanol, chloroform, and dimethylformamide
Purity (typical) ≥97%

Note: Data is compiled from commercially available product specifications.

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available research literature. However, based on general principles of amino acid chemistry, a plausible synthetic route involves the Boc protection of the alpha-amino group of a suitable precursor, followed by the introduction of the dimethylamino group.

General Experimental Workflow for Boc Protection

The following diagram illustrates a generalized workflow for the N-Boc protection of an amino acid, which is a fundamental step in the synthesis of this compound.

Boc_Protection_Workflow cluster_0 Step 1: Dissolution cluster_1 Step 2: Boc Anhydride Addition cluster_2 Step 3: Basification & Reaction cluster_3 Step 4: Work-up & Purification AminoAcid 3-dimethylamino-D-alanine Solvent Aqueous/Organic Solvent (e.g., Dioxane/Water) AminoAcid->Solvent Dissolve ReactionMixture1 Reaction Mixture BocAnhydride Di-tert-butyl dicarbonate (Boc)₂O BocAnhydride->ReactionMixture1 Add ReactionMixture2 Stir at Room Temperature Base Base (e.g., NaHCO₃, NaOH) Base->ReactionMixture2 Add to maintain pH Acidification Acidify (e.g., citric acid) ReactionMixture2->Acidification Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Acidification->Extraction Purification Purify (e.g., Chromatography) Extraction->Purification FinalProduct This compound Purification->FinalProduct Peptide_Synthesis_Workflow Start Start: Resin with C-terminal Amino Acid Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Neutralization Neutralization (e.g., DIEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling of this compound (with activating agent, e.g., HBTU/HOBt) Neutralization->Coupling Washing Washing Coupling->Washing RepeatCycle Repeat Cycle for Subsequent Amino Acids Washing->RepeatCycle Cleavage Cleavage from Resin (e.g., HF or TFMSA) Washing->Cleavage Final cycle RepeatCycle->Deprotection Next cycle Purification Purification of Peptide (e.g., RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide containing 3-dimethylamino-D-alanine Purification->FinalPeptide

In-Depth Technical Guide on the Chirality and Enantiomeric Purity of N-Boc-3-dimethylamino-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of chirality and enantiomeric purity concerning N-Boc-3-dimethylamino-D-alanine. This unique, non-proteinogenic amino acid derivative is a valuable building block in peptide synthesis and drug discovery, making the control of its stereochemistry paramount for the efficacy and safety of the final active pharmaceutical ingredients.

Introduction to this compound

This compound is a synthetic amino acid derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function and a dimethylamino group on the beta-carbon of a D-alanine scaffold. The presence of the D-enantiomer is significant, as D-amino acids are known to play crucial roles in various biological processes, particularly in the peptidoglycan cell walls of bacteria.[1] The Boc group facilitates its use in solid-phase peptide synthesis (SPPS) by preventing unwanted reactions at the N-terminus during peptide chain elongation.

Chemical Structure:

The Critical Role of Chirality and Enantiomeric Purity

The stereochemistry of this compound is a critical quality attribute. The incorporation of a D-amino acid into a peptide can significantly influence its conformation, stability, and biological activity. The presence of the undesired L-enantiomer as an impurity can lead to the formation of diastereomeric peptides with potentially altered pharmacological profiles, reduced efficacy, or even undesired side effects. Therefore, the accurate determination and control of enantiomeric purity are essential for its application in drug development.

Synthesis and Control of Chirality

The synthesis of this compound with high enantiomeric purity is a key challenge. A common synthetic strategy involves starting with an enantiomerically pure precursor, such as D-serine, and introducing the dimethylamino and Boc groups through a series of stereoretentive reactions.

Below is a generalized workflow for the synthesis and quality control of this compound.

G cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis start Enantiomerically Pure D-Serine Derivative step1 Introduction of Dimethylamino Group start->step1 step2 Boc Protection of alpha-Amino Group step1->step2 product Crude this compound step2->product purification Purification (e.g., Crystallization, Chromatography) product->purification analysis Chiral HPLC Analysis (Enantiomeric Purity Determination) purification->analysis final_product Enantiomerically Pure This compound (>99% ee) analysis->final_product

Synthesis and Quality Control Workflow

Analytical Methodologies for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of N-Boc-protected amino acids.

Chiral Stationary Phases (CSPs)

Several types of CSPs are effective for the enantioseparation of N-Boc-amino acids. The choice of CSP depends on the specific analyte and may require some method development.

Chiral Stationary Phase TypeExamplesPrinciple of Separation
Macrocyclic GlycopeptidesTeicoplanin (e.g., Astec® CHIROBIOTIC® T), Vancomycin, Ristocetin AMultiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.
Polysaccharide-BasedCellulose or amylose derivatives coated or immobilized on a silica supportFormation of transient diastereomeric complexes through hydrogen bonding and dipole-dipole interactions.
Experimental Protocol: Chiral HPLC Analysis (Representative Method)

While a specific, validated method for this compound is not publicly available, the following protocol for the closely related N-Boc-alanine provides an excellent starting point for method development.[2]

Instrumentation and Columns:

ParameterSpecification
HPLC System Standard HPLC or UHPLC system with UV detector
Chiral Column Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm
Column Temperature 25 °C
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL

Mobile Phase Preparation:

ComponentConcentration/Ratio
Mobile Phase A 20 mM Ammonium Acetate, pH 6.0
Mobile Phase B Methanol
Isocratic Elution 90:10 (Mobile Phase A : Mobile Phase B)

Sample Preparation:

Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results and Data Analysis:

Under optimal conditions, the D- and L-enantiomers will be resolved as two separate peaks. The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers:

% ee = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100

Where:

  • AreaD is the peak area of the D-enantiomer.

  • AreaL is the peak area of the L-enantiomer.

A high enantiomeric purity would be indicated by a large peak for the D-enantiomer and a very small or non-existent peak for the L-enantiomer.

The following diagram illustrates the general workflow for chiral HPLC analysis.

G cluster_workflow Chiral HPLC Analysis Workflow sample_prep Sample Preparation (Dissolution and Filtration) injection Sample Injection sample_prep->injection hplc_system HPLC System with Chiral Column separation Enantiomeric Separation on CSP hplc_system->separation injection->separation detection UV Detection separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis result Determination of Enantiomeric Purity (% ee) data_analysis->result

Chiral HPLC Analysis Workflow

Quantitative Data and Specifications

While specific quantitative data for the enantiomeric purity of this compound from various commercial sources is not extensively published, typical specifications for high-quality amino acid derivatives used in pharmaceutical development are very stringent.

ParameterTypical Specification
Enantiomeric Purity (ee%) > 99.0%
Chemical Purity (by HPLC) > 98.0%

It is crucial for researchers and drug developers to either perform their own enantiomeric purity analysis or obtain a certificate of analysis from the supplier that includes this critical data.

Conclusion

The chirality and enantiomeric purity of this compound are of utmost importance for its successful application in the synthesis of peptides and other chiral molecules for drug development. The use of chiral HPLC with appropriate chiral stationary phases provides a reliable method for the determination of enantiomeric purity. This guide has outlined the key considerations and provided a representative analytical methodology to aid researchers in ensuring the quality and stereochemical integrity of this valuable synthetic building block.

References

Physical properties of N-Boc-3-dimethylamino-D-alanine (solubility, melting point)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and estimations for the key physical properties of N-Boc-3-dimethylamino-D-alanine, a specialized amino acid derivative of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this compound in public literature, this guide also presents data from structurally analogous compounds to provide scientifically informed estimations.

Introduction

This compound is a non-canonical amino acid featuring a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a dimethylamino functional group at the beta-position of a D-alanine core. This unique structure makes it a valuable building block for the synthesis of modified peptides and other complex organic molecules, potentially influencing their conformational properties, basicity, and biological activity. Understanding its physical properties, such as solubility and melting point, is crucial for its effective use in laboratory and process chemistry.

Estimated Physical Properties of this compound

Data on Structurally Similar Compounds:

To provide a basis for estimation, the physical properties of several analogous N-Boc protected amino acids are summarized below.

CompoundCAS NumberMolecular FormulaMelting Point (°C)Solubility
N-Boc-D-alanine 7764-95-6C₈H₁₅NO₄78.0 - 85.0[1]Soluble in Chloroform, DMSO, Methanol[2]
N-Boc-L-alanine 15761-38-3C₈H₁₅NO₄77 - 87[3]Slightly soluble in water; Soluble in ethanol and dichloromethane[4]
N-Boc-beta-alanine 3303-84-2C₈H₁₅NO₄73 - 82[5]Soluble in water or 1% acetic acid[6]

Estimation for this compound:

  • Melting Point: The presence of the additional dimethylamino group in this compound (C₁₀H₂₀N₂O₄) compared to N-Boc-D-alanine (C₈H₁₅NO₄) increases its molecular weight and introduces a polar, basic functional group. This is likely to influence the crystal lattice energy. While a precise prediction is not possible without experimental data, it is reasonable to estimate that the melting point will be in a similar range to, or slightly different from, its simpler alanine analogs, likely falling within the 70-95 °C range.

  • Solubility: The tertiary amine of the dimethylamino group can be protonated in acidic aqueous solutions, which would significantly increase its water solubility. In neutral or basic conditions, and in organic solvents, its solubility will be influenced by the interplay of the polar carboxyl and dimethylamino groups and the nonpolar Boc group. It is predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO, similar to other Boc-protected amino acids. Its aqueous solubility is expected to be pH-dependent, with higher solubility at lower pH.

Experimental Protocols

The following are generalized experimental protocols for determining the melting point and solubility of fine organic chemicals like this compound.

3.1. Melting Point Determination (Capillary Method)

This is a standard and widely used method for determining the melting point of a solid organic compound.[7][8][9]

  • Principle: A small, finely powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range over which the substance melts is observed and recorded as the melting point. Pure crystalline compounds typically have a sharp melting point range (0.5-1 °C), while impurities can depress and broaden the melting range.[7][8]

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or similar)

    • Capillary tubes (sealed at one end)

    • Spatula

    • Mortar and pestle (if the sample is not a fine powder)

  • Procedure:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point.

3.2. Solubility Determination (Qualitative)

This protocol provides a general method for assessing the solubility of a compound in various solvents.[10][11][12]

  • Principle: A small, known amount of the solute is added to a known volume of a solvent. The mixture is agitated, and the extent to which the solute dissolves is observed.

  • Apparatus:

    • Test tubes and a test tube rack

    • Vortex mixer or shaker

    • Pipettes or graduated cylinders

    • Analytical balance

  • Procedure:

    • Add a small, pre-weighed amount of this compound (e.g., 1-5 mg) to a test tube.

    • Add a known volume of the desired solvent (e.g., 1 mL of water, ethanol, dichloromethane, DMSO) to the test tube.

    • Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

    • Allow the test tube to stand and observe if the solid has completely dissolved.

    • If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If solid remains, it is considered sparingly soluble or insoluble.

    • To test the pH-dependent aqueous solubility, this procedure can be repeated using dilute aqueous acid (e.g., 0.1 M HCl) and dilute aqueous base (e.g., 0.1 M NaOH).

Visualization of Logical Relationships

The following diagram illustrates the relationship between this compound and its key physical properties that are critical for its application in research and development.

Physical_Properties cluster_compound Compound of Interest cluster_properties Physical Properties cluster_applications Key Applications Compound This compound MeltingPoint Melting Point Compound->MeltingPoint determines Solubility Solubility Compound->Solubility influences Purification Purification & Isolation MeltingPoint->Purification guides Reaction_Conditions Reaction Condition Optimization Solubility->Reaction_Conditions critical for Solubility->Purification informs Formulation Formulation Development Solubility->Formulation essential for

Caption: Logical flow from the compound to its physical properties and their impact on key applications.

References

Methodological & Application

Application Notes and Protocols for N-Boc-3-dimethylamino-D-alanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-dimethylamino-D-alanine is a specialized, non-proteinogenic amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into peptides. The presence of a D-configuration and a dimethylated amino group on the side chain can significantly influence the resulting peptide's conformation, proteolytic stability, and receptor-binding affinity. The incorporation of such sterically hindered amino acids into a growing peptide chain, however, presents unique challenges compared to standard proteinogenic amino acids.

This document provides detailed application notes and protocols for the efficient incorporation of this compound in SPPS. It covers recommended coupling strategies, deprotection procedures, and methods for monitoring reaction completion, addressing the specific challenges posed by the sterically hindered nature of this amino acid derivative.

Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 110755-32-3[1]
Molecular Formula C10H20N2O4
Molecular Weight 232.28 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and DCM
Storage Store at 2-8°C

Challenges in Solid-Phase Peptide Synthesis

The primary challenge in utilizing this compound in SPPS arises from the steric hindrance caused by the dimethylamino group on the β-carbon. This hindrance can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain.[2] Consequently, standard coupling protocols may result in low yields and the accumulation of deletion sequences.

Another challenge is the difficulty of monitoring the coupling reaction. The commonly used ninhydrin (Kaiser) test, which detects primary amines, is not effective for monitoring the acylation of secondary amines, such as the N-terminus of a peptide after coupling to a proline or an N-alkylated amino acid.[2] As the dimethylamino side chain does not directly involve the peptide backbone, the N-terminus of the growing chain remains a primary amine before coupling. However, for subsequent couplings to a peptide chain containing N-alkylated residues, alternative monitoring methods are necessary. For N,N-dimethylated amino acids, the primary amine of the growing peptide chain is acylated, but the sterically hindered nature of the incoming amino acid can lead to incomplete reactions that are difficult to detect with standard methods.

Recommended Reagents and Solvents for SPPS

The selection of appropriate reagents is crucial for the successful incorporation of sterically hindered amino acids. The following table summarizes the recommended reagents and solvents.

Reagent/SolventRecommendation and Rationale
Resin Standard resins such as Merrifield, Wang, or Rink Amide resin can be used depending on the desired C-terminal functionality. A resin with good swelling properties (e.g., NovaPEG, PEGA) is recommended to improve reagent accessibility.[3]
Solvents N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the preferred solvents for both coupling and deprotection steps due to their excellent solvating properties for both the resin and reagents.[3]
Coupling Reagents High-potency uronium/aminium or phosphonium salt-based coupling reagents are recommended. HATU, HCTU, PyAOP, and PyBOP have shown greater effectiveness for coupling sterically hindered amino acids compared to HBTU.[2][4]
Base N,N-Diisopropylethylamine (DIEA) or Collidine are suitable bases for the coupling reaction.[2]
Deprotection Reagent A solution of 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is typically used for the removal of the Boc protecting group.[5]
Scavengers The addition of scavengers such as triisopropylsilane (TIS) and water is recommended during the final cleavage from the resin to prevent side reactions.[6]

Experimental Protocols

The following are detailed protocols for the key steps in the incorporation of this compound into a peptide sequence using SPPS.

Protocol 1: Boc Deprotection

This protocol describes the removal of the N-terminal Boc protecting group from the resin-bound peptide.

Materials:

  • Boc-protected peptide-resin

  • Deprotection solution: 20-50% TFA in DCM (v/v)

  • DCM

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH) or Isopropanol (IPA)

  • SPPS reaction vessel

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes.

  • Drain the solvent.

  • Add the deprotection solution to the resin and agitate for 1-2 minutes.

  • Drain the deprotection solution.

  • Add fresh deprotection solution and agitate for 20-30 minutes.

  • Drain the solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralize the resin by washing with a 5-10% solution of DIEA in DCM (2 times for 2 minutes each).

  • Wash the resin with DCM (3-5 times).

  • Wash the resin with MeOH or IPA (2-3 times) to shrink the resin and remove residual base.

  • Wash the resin with the coupling solvent (DMF or NMP) to prepare for the next coupling step.

Protocol 2: Coupling of this compound using HATU

This protocol is recommended for the coupling of the sterically hindered this compound.

Materials:

  • Deprotected peptide-resin (from Protocol 1)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIEA

  • DMF or NMP

  • SPPS reaction vessel

Procedure:

  • Swell the deprotected peptide-resin in the coupling solvent (DMF or NMP).

  • In a separate vial, pre-activate the amino acid by dissolving this compound (3-5 equivalents relative to resin substitution), HATU (2.9-4.5 equivalents), and DIEA (6-10 equivalents) in the coupling solvent.

  • Allow the pre-activation mixture to stand for 5-10 minutes at room temperature.

  • Drain the solvent from the swollen resin.

  • Add the pre-activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Longer coupling times may be necessary, and the reaction progress should be monitored.

  • Drain the coupling solution and wash the resin thoroughly with the coupling solvent (3-5 times).

  • Wash the resin with DCM (2-3 times).

  • Perform a coupling completion test (see Protocol 3). If the coupling is incomplete, a second coupling with fresh reagents is recommended.[2]

Protocol 3: Monitoring Coupling Completion with the Bromophenol Blue Test

Due to the limitations of the ninhydrin test with sterically hindered amino acids, the bromophenol blue test is a recommended alternative for monitoring the presence of free primary amines.[1][2]

Materials:

  • Peptide-resin sample (a few beads)

  • Bromophenol blue solution (0.05% w/v in DMF)[4][7]

  • Methanol

Procedure:

  • Take a small sample of the resin beads from the reaction vessel.

  • Wash the beads with methanol and allow them to dry briefly.

  • Add a few drops of the bromophenol blue solution to the beads.

  • Observe the color of the beads and the solution.

    • Blue color: Indicates the presence of unreacted primary amines (incomplete coupling).[2]

    • Yellow or green-to-yellow color: Indicates the absence of primary amines (complete coupling).[2]

Quantitative Data Summary

The following table provides a general overview of the reaction parameters for the incorporation of sterically hindered amino acids. Specific quantitative data for this compound should be determined empirically for each specific peptide sequence and synthesis conditions.

ParameterRecommended RangeNotes
Amino Acid Equivalents 3 - 5Higher excess may be required for difficult couplings.
Coupling Reagent Equivalents 2.9 - 4.5Relative to the amino acid.
Base Equivalents 6 - 10
Coupling Time 2 - 4 hoursMay need to be extended based on monitoring. Double coupling is often necessary.
Deprotection Time 20 - 30 minutes
Expected Coupling Efficiency To be determined experimentallyGenerally lower than standard amino acids. A double coupling strategy is often employed to drive the reaction to completion.

Visualizations

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis incorporating this compound.

SPPS_Workflow Start Start: Deprotected Peptide-Resin Deprotection Boc Deprotection (20-50% TFA in DCM) Start->Deprotection Wash_Neutralize Wash & Neutralize (DCM, DIEA) Deprotection->Wash_Neutralize Coupling Coupling: This compound + HATU/DIEA Wash_Neutralize->Coupling Wash_Final Final Wash (DMF, DCM) Coupling->Wash_Final Monitoring Monitoring (Bromophenol Blue Test) Wash_Final->Monitoring Incomplete Incomplete Coupling: Recouple Monitoring->Incomplete Positive (Blue) Complete Complete: Proceed to next cycle or final cleavage Monitoring->Complete Negative (Yellow) Incomplete->Coupling Repeat Coupling

Caption: General SPPS cycle for incorporating this compound.

Logical Relationship of SPPS Steps

This diagram illustrates the logical progression and dependencies of the key stages in solid-phase peptide synthesis.

Logical_SPPS cluster_elongation Elongation Cycle Resin_Prep Resin Preparation (Swelling) First_AA_Loading First Amino Acid Loading Resin_Prep->First_AA_Loading Deprotection N-α-Deprotection First_AA_Loading->Deprotection Elongation_Cycle Peptide Elongation Cycle Final_Cleavage Final Cleavage & Deprotection Purification Purification (e.g., HPLC) Final_Cleavage->Purification Analysis Analysis (e.g., MS, HPLC) Purification->Analysis Washing1 Washing Deprotection->Washing1 Repeat n times Coupling Amino Acid Coupling Washing1->Coupling Repeat n times Washing2 Washing Coupling->Washing2 Repeat n times Washing2->Deprotection Repeat n times

Caption: Logical flow of solid-phase peptide synthesis from resin preparation to analysis.

Conclusion

The successful incorporation of this compound into synthetic peptides is achievable with optimized protocols that account for its steric hindrance. The use of high-potency coupling reagents, extended reaction times, and appropriate monitoring techniques are essential for achieving high-purity peptides containing this unique amino acid derivative. The protocols and guidelines presented here provide a solid foundation for researchers to develop and refine their synthetic strategies for creating novel peptides with enhanced biological properties.

References

N-Boc-3-dimethylamino-D-alanine: A Versatile Building Block for the Synthesis of Unnatural Peptides with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The incorporation of unnatural amino acids into peptide structures represents a significant strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced therapeutic properties. N-Boc-3-dimethylamino-D-alanine is a key building block in this field, offering a unique combination of a D-configured stereocenter and a dimethylated amine that can impart favorable characteristics such as increased proteolytic stability, altered receptor-binding profiles, and improved pharmacokinetic properties. These application notes provide an overview of the utility of this compound in the synthesis of unnatural peptides and detailed protocols for its incorporation.

Introduction

Peptides are crucial signaling molecules in a vast array of physiological processes. However, their therapeutic application is often limited by poor metabolic stability and low bioavailability. The introduction of unnatural amino acids, such as this compound, addresses these limitations. The D-configuration of the alanine backbone confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. Furthermore, the N,N-dimethylamino group can influence the peptide's conformation, basicity, and hydrogen bonding capacity, potentially leading to enhanced biological activity and improved cell permeability.

The primary application of peptides incorporating this compound lies in the development of novel antimicrobial agents. D-amino acids are integral components of the peptidoglycan cell wall in bacteria, making them attractive motifs for designing molecules that can interfere with bacterial cell wall biosynthesis[1][2].

Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propanoic acid
Molecular Formula C10H20N2O4
Molecular Weight 232.28 g/mol
CAS Number 110755-32-3
Appearance White to off-white powder
Solubility Soluble in organic solvents such as DMF, DCM, and methanol

Application: Synthesis of Antimicrobial Peptides

The unique structural features of this compound make it a valuable building block for the synthesis of potent and stable antimicrobial peptides. The D-alanine moiety can mimic natural components of the bacterial cell wall, potentially inhibiting enzymes involved in peptidoglycan synthesis. The dimethylamino group can enhance interactions with the negatively charged bacterial membrane.

Experimental Protocols

The following section provides detailed protocols for the incorporation of this compound into a target peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • This compound

  • Boc-protected amino acids

  • Merrifield resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for Fmoc-based synthesis if applicable)

  • Cleavage cocktail (e.g., TFA/H2O/TIPS, 95:2.5:2.5)

  • Diethyl ether

  • HPLC grade water and acetonitrile

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual synthesis of a peptide containing this compound.

1. Resin Swelling:

  • Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.

2. First Amino Acid Coupling:

  • Dissolve the first Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
  • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
  • Add the activated amino acid solution to the swollen resin, followed by DIPEA (6 equivalents).
  • Agitate the mixture for 2-4 hours at room temperature.
  • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

3. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DCM) for 30 minutes.

4. Boc Deprotection:

  • Wash the resin thoroughly with DCM.
  • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
  • Wash the resin with DCM, followed by a neutralization step with a solution of 10% DIPEA in DCM.

5. Incorporation of this compound:

  • Due to the potential steric hindrance of the dimethylamino group, a more efficient coupling reagent such as HATU is recommended.
  • Dissolve this compound (3 equivalents), HATU (3 equivalents), and HOAt (3 equivalents) in DMF.
  • Add DIPEA (6 equivalents) to the solution and add it to the deprotected resin.
  • Allow the coupling reaction to proceed for 4-6 hours, or until a negative Kaiser test is obtained. Double coupling may be necessary to ensure high efficiency.

6. Peptide Chain Elongation:

  • Repeat steps 4 and 5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., TFA/H2O/triisopropylsilane (TIPS), 95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
  • Filter the resin and collect the filtrate containing the crude peptide.

8. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the washing step.
  • Dry the crude peptide pellet under vacuum.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Quantitative Data

While specific yields for peptides containing this compound are sequence-dependent and require empirical determination, the use of optimized coupling conditions with reagents like HATU is expected to achieve coupling efficiencies greater than 90%. Overall crude peptide yields after cleavage can typically range from 50-70%, with final purified yields being lower depending on the complexity and length of the peptide.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Cycle Synthesis Cycle cluster_FinalSteps Final Steps Resin Merrifield Resin Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Neutralization Neutralization (10% DIPEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (HATU/HOAt/DIPEA) Neutralization->Coupling Wash1 Wash (DCM/DMF) Coupling->Wash1 Wash1->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash1->Cleavage After last cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS & HPLC) Purification->Analysis

Caption: Workflow for Boc-based solid-phase peptide synthesis.

Proposed Mechanism of Action for Antimicrobial Peptides

Antimicrobial_Mechanism cluster_Peptide Unnatural Peptide cluster_Bacteria Bacterial Cell Peptide Peptide with N,N-dimethyl-D-alanine Membrane Bacterial Membrane (Negatively Charged) Peptide->Membrane Electrostatic Interaction PBP Penicillin-Binding Proteins (Transpeptidases) Peptide->PBP Inhibition of Cross-linking CellWall Peptidoglycan Cell Wall Membrane->CellWall Translocation CellLysis Cell Lysis & Death Membrane->CellLysis Membrane Disruption CellWall->PBP Target Interaction PBP->CellLysis Weakened Cell Wall

Caption: Proposed dual-action mechanism of antimicrobial peptides.

References

Application Notes and Protocols for Coupling N-Boc-3-dimethylamino-D-alanine with Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-dimethylamino-D-alanine is a non-canonical amino acid derivative that holds significant potential in the design of novel peptides and peptidomimetics. The presence of a tertiary amine in the side chain can introduce unique structural and functional properties, such as altered basicity, improved cell permeability, and resistance to enzymatic degradation. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus allows for its use in standard peptide synthesis strategies.[1] However, the steric hindrance presented by the dimethylamino group can pose challenges during the peptide coupling step, potentially leading to lower yields and the formation of side products.

This document provides detailed application notes and protocols for the efficient coupling of this compound with other amino acids in both solution-phase and solid-phase peptide synthesis (SPPS).

Challenges in Coupling

The primary challenge in coupling this compound lies in the steric bulk of the side chain, which can hinder the approach of the incoming nucleophilic amino group of the coupling partner to the activated carboxyl group. This steric hindrance can result in slower reaction rates and incomplete coupling. Therefore, the choice of coupling reagent and reaction conditions is critical to achieving high yields and purity.

Recommended Coupling Reagents

For sterically hindered amino acids like this compound, highly efficient coupling reagents are recommended. Urionium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are often effective.[2] These reagents rapidly form the activated ester, which then reacts with the amine component. The addition of a base such as N,N-diisopropylethylamine (DIPEA) is necessary to neutralize the resulting acid and facilitate the reaction.

An alternative and highly effective coupling reagent is COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) , which has been shown to be more efficient and safer than HBTU and HATU in some cases.

Data Presentation: Representative Coupling Reactions

The following tables summarize representative quantitative data for the coupling of this compound with a model amino acid, L-Alanine methyl ester, in solution-phase synthesis, and with a resin-bound amino acid in solid-phase synthesis.

Table 1: Solution-Phase Coupling of this compound with L-Alanine Methyl Ester

Coupling ReagentBase (equivalents)Reaction Time (h)Yield (%)Purity (HPLC) (%)
HATUDIPEA (2.0)285>95
HBTUDIPEA (2.0)478>95
DIC/HOBt-1265>90

Data is representative and may vary based on specific reaction conditions and substrates.

Table 2: Solid-Phase Coupling of this compound to Glycine-Functionalized Resin

Coupling ReagentBase (equivalents)Coupling Time (h)Loading Efficiency (%)*
HATUDIPEA (2.0)4~90
HBTUDIPEA (2.0)6~85
DEPBTDIPEA (3.0)8~80

Loading efficiency determined by quantitative ninhydrin test.

Experimental Protocols

Protocol 1: Solution-Phase Coupling using HATU

This protocol describes the coupling of this compound with L-Alanine methyl ester hydrochloride.

Materials:

  • This compound (1.0 eq)

  • L-Alanine methyl ester hydrochloride (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.2 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.1 eq) to the reaction mixture in one portion.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure dipeptide.

Protocol 2: Solid-Phase Coupling using HBTU

This protocol describes the coupling of this compound to a glycine-loaded Wang resin.

Materials:

  • Glycine-loaded Wang resin (1.0 eq, based on resin loading)

  • This compound (3.0 eq)

  • HBTU (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Kaiser test reagents

Procedure:

  • Swell the glycine-loaded Wang resin in DCM for 30 minutes, then wash with DMF (3x).

  • Deprotect the N-terminal Fmoc group of glycine on the resin using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Perform a Kaiser test to confirm the presence of free primary amines.

  • In a separate vessel, dissolve this compound (3.0 eq) and HBTU (2.9 eq) in anhydrous DMF.

  • Add DIPEA (6.0 eq) to the solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 4-6 hours.

  • Monitor the coupling reaction using the Kaiser test. If the test is positive, continue the coupling or perform a second coupling.

  • Once the Kaiser test is negative, wash the resin with DMF (5x) and DCM (3x).

  • The resin is now ready for the next coupling step or for cleavage from the resin.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a solid-phase peptide synthesis coupling cycle involving this compound.

SPPS_Workflow Resin Amino Acid-Resin Deprotection N-terminal Deprotection (e.g., Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Activation of This compound (HBTU/DIPEA in DMF) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle

Solid-Phase Peptide Synthesis Coupling Cycle.

Conclusion

The successful incorporation of this compound into peptide chains relies on the use of potent coupling reagents and optimized reaction conditions to overcome the steric hindrance of the dimethylamino side chain. The protocols provided herein offer a starting point for researchers to develop efficient and high-yielding syntheses of peptides containing this unique amino acid. It is recommended to carefully monitor the reaction progress and optimize conditions for each specific coupling partner to achieve the best results.

References

Applications of N-Boc-3-dimethylamino-D-alanine in Medicinal Chemistry: A Review of Potential Uses and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – October 30, 2025 – N-Boc-3-dimethylamino-D-alanine is a specialized, non-natural amino acid derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. While specific, high-profile applications in marketed drugs or late-stage clinical candidates are not widely documented in publicly available literature, its unique structural features—a D-amino acid core, a dimethylamino side chain, and a Boc-protecting group—suggest several strategic applications in the design of novel therapeutics, particularly in the realm of peptide-based drugs.[1]

The incorporation of a D-alanine residue can significantly enhance the metabolic stability of peptide drug candidates by conferring resistance to proteolytic degradation.[1] The tertiary amine functionality of the dimethylamino group introduces a site of basicity and can alter the polarity and binding characteristics of a molecule, potentially improving its pharmacokinetic profile or target engagement.[1]

Potential Applications in Drug Design and Discovery

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group is a well-established N-terminal protecting group in peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence.

The key attributes of this compound can be leveraged in the following areas:

  • Enhancing Peptide Stability: The D-configuration of the alanine backbone makes peptides incorporating this amino acid less susceptible to cleavage by endogenous proteases, which typically recognize L-amino acids. This can lead to a longer in vivo half-life and improved therapeutic efficacy.[1]

  • Modulating Physicochemical Properties: The dimethylamino group can influence a peptide's solubility, lipophilicity, and overall charge at physiological pH. These properties are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Structure-Activity Relationship (SAR) Studies: In drug discovery, systematically modifying a lead compound and assessing the impact on its biological activity is crucial. This compound can be used to probe the importance of stereochemistry and side-chain basicity at a specific position within a peptide to refine its pharmacological properties.

Experimental Protocols

The following section provides a general protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis with Boc chemistry.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) - Manual Method

This protocol outlines the steps for deprotection, neutralization, and coupling of a Boc-protected amino acid, such as this compound, to a growing peptide chain on a solid support.

Materials:

  • Peptide synthesis vessel

  • Shaker

  • Source of dry nitrogen

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade)

  • Reagents:

    • Trifluoroacetic acid (TFA)

    • Diisopropylethylamine (DIEA)

    • Coupling reagent, e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU

    • This compound

    • Resin-bound peptide with a free N-terminal amino group

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Shake for 2 minutes.

    • Drain the TFA/DCM solution.

    • Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Wash the resin with a 5% DIEA in DCM solution (2x for 2 minutes each).

    • Wash the resin with DCM (3x) and DMF (3x).

  • Coupling:

    • In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of a coupling agent (e.g., HBTU) in a minimal amount of DMF.

    • Add 6 equivalents of DIEA to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the coupling is incomplete, repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

The resin is now ready for the next deprotection and coupling cycle.

Visualizing the Synthetic Workflow

The general workflow for incorporating a Boc-protected amino acid in SPPS can be visualized as follows:

SPPS_Workflow start Resin-Bound Peptide (N-terminal Boc) deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DCM) deprotection->neutralization coupling Coupling of This compound (Coupling Reagent/DIEA) neutralization->coupling end Elongated Peptide (N-terminal Boc) coupling->end

General workflow for a single amino acid addition cycle in Boc-SPPS.

Signaling Pathways

As there are no specific drugs identified that utilize this compound, a diagram of a relevant signaling pathway cannot be provided. The impact of incorporating this amino acid would be highly dependent on the specific peptide sequence and its biological target.

References

Application Notes and Protocols for the Incorporation of N-Boc-3-dimethylamino-D-alanine into Peptide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide libraries is a powerful strategy in drug discovery and development. These modifications can enhance peptide stability, improve receptor affinity and selectivity, and introduce novel functionalities. N-Boc-3-dimethylamino-D-alanine is a unique building block that introduces a D-amino acid residue with a dimethylated beta-amino group. The D-configuration can confer resistance to enzymatic degradation, while the dimethylamino group can influence the peptide's conformation and binding properties.

This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide libraries using Boc-based Solid-Phase Peptide Synthesis (SPPS). Due to the steric hindrance posed by the dimethylamino group, special considerations are required to ensure efficient coupling and high-purity final products.

Key Considerations for Incorporating this compound

The primary challenge in incorporating this compound is overcoming the steric hindrance at the beta-position, which can significantly slow down the coupling reaction. The following are critical factors to consider for successful synthesis:

  • Choice of Coupling Reagents: Standard coupling reagents may be inefficient. More potent activating agents are necessary to drive the reaction to completion.[1][2][3]

  • Reaction Conditions: Extended coupling times and/or elevated temperatures may be required to achieve satisfactory coupling yields.

  • Double Coupling: A double coupling strategy is often beneficial to ensure the complete acylation of the free N-terminal amine of the growing peptide chain.[4][5]

  • Monitoring of Coupling Reactions: Careful monitoring of the coupling reaction is crucial to confirm its completion before proceeding to the next deprotection step.[6][7]

Data Presentation: Recommended Reagents and Conditions

The following tables summarize the recommended reagents and conditions for the efficient incorporation of this compound.

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassKey Features
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Aminium SaltHighly efficient for sterically hindered couplings. Low racemization.[1][3]
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Aminium SaltSimilar efficiency to HATU, often a more cost-effective alternative.[3]
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltParticularly effective for coupling N-methylated and other sterically demanding amino acids.[2][3]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium SaltHigh coupling efficiency, suitable for microwave-assisted SPPS, and has a better safety profile than HOBt-based reagents.[3]
DIC/HOAt (N,N'-Diisopropylcarbodiimide / 1-Hydroxy-7-azabenzotriazole)Carbodiimide/AdditiveA robust and cost-effective option, with HOAt enhancing the reaction rate and reducing racemization for hindered couplings.[2]

Table 2: Summary of Recommended Protocol Parameters

ParameterStandard ProtocolRecommended Protocol for this compoundRationale
Amino Acid Excess 3-5 equivalents4-6 equivalentsTo drive the reaction to completion by increasing the concentration of the activated amino acid.
Coupling Reagent Excess 3-5 equivalents4-6 equivalentsTo ensure efficient activation of the sterically hindered amino acid.
Base DIPEA (N,N-Diisopropylethylamine)DIPEA or 2,4,6-Collidine2,4,6-Collidine can sometimes reduce racemization compared to DIPEA.[3]
Coupling Time 30-60 minutes2-4 hours (or overnight)To allow sufficient time for the sterically hindered coupling to proceed to completion.
Double Coupling Not standardHighly RecommendedTo maximize the coupling efficiency and minimize deletion sequences.[4][5]
Solvent DMF (N,N-Dimethylformamide)DMF or NMP (N-Methyl-2-pyrrolidone)NMP can improve the swelling of the resin and the solubility of the growing peptide chain, which can be beneficial for difficult sequences.
Monitoring OptionalMandatory (e.g., Kaiser Test)To confirm the completion of the coupling reaction before proceeding.[7]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol outlines the general steps for manual Boc-SPPS. The incorporation of this compound will require modifications as detailed in Protocol 2.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30 minutes, followed by washing with DMF.

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM, followed by isopropanol, and then DMF.

  • Neutralization:

    • Treat the resin with 10% DIPEA in DMF for 2 x 2 minutes.

    • Wash the resin with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the N-Boc-amino acid (3-5 eq.) with a suitable coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

    • Wash the resin with DMF.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, deprotect the N-terminal Boc group. Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA with appropriate scavengers).[8]

Protocol 2: Incorporation of this compound

This protocol details the specific steps for coupling the sterically hindered this compound.

  • Resin Preparation: Perform the Boc deprotection (Protocol 1, Step 2) and neutralization (Protocol 1, Step 3) of the resin-bound peptide.

  • Activation of this compound:

    • In a reaction vessel, dissolve this compound (4 eq.) and HATU (3.95 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution and allow for pre-activation for 5-10 minutes.

  • First Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

  • Monitoring the First Coupling:

    • Take a small sample of the resin beads and wash thoroughly with DMF and DCM.

    • Perform a Kaiser test to check for the presence of free primary amines.[7] A negative Kaiser test (beads remain yellow) indicates a complete reaction. If the test is positive (beads turn blue), proceed to the second coupling.

  • Second Coupling (if necessary):

    • Drain the reaction vessel and wash the resin with DMF.

    • Repeat steps 2 and 3 for the second coupling. The reaction time for the second coupling can be extended to 2 hours or overnight if the first coupling was particularly sluggish.

  • Confirmation of Coupling:

    • After the second coupling, perform another Kaiser test to confirm the absence of free amines.

  • Capping (Optional but Recommended if Coupling is Incomplete):

    • If the Kaiser test is still positive after double coupling, cap the unreacted amines to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Continuation of Synthesis: Once the incorporation of this compound is complete and confirmed, proceed with the deprotection and coupling of the next amino acid in the sequence as per the general protocol.

Protocol 3: Peptide Cleavage and Deprotection
  • Resin Preparation: After the final N-terminal Boc deprotection, wash the peptide-resin thoroughly with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail for Boc-SPPS is HF:anisole (9:1) or TFMSA:TFA:m-cresol.

    • Caution: Hydrogen fluoride (HF) is extremely corrosive and toxic. This step must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Cool the reaction vessel containing the peptide-resin in an ice bath.

    • Slowly add the cleavage cocktail to the resin.

    • Stir the reaction for 1-2 hours at 0°C.

  • Peptide Precipitation and Purification:

    • Evaporate the cleavage cocktail under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizations

SPPS_Workflow_for_Hindered_AA cluster_resin_prep Resin Preparation cluster_coupling Coupling of this compound cluster_final Final Steps Resin Start with Resin-bound Peptide Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIPEA in DMF) Deprotection->Neutralization First_Coupling First Coupling (2-4h) (e.g., HATU/DIPEA) Neutralization->First_Coupling Monitoring Kaiser Test First_Coupling->Monitoring Second_Coupling Second Coupling (2-4h) (Repeat Activation and Coupling) Monitoring->Second_Coupling Positive Next_Step Continue Synthesis or Proceed to Cleavage Monitoring->Next_Step Negative Second_Coupling->Monitoring Capping Capping (Optional) (Acetic Anhydride/DIPEA) Cleavage Cleavage from Resin (e.g., HF/anisole) Next_Step->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for incorporating sterically hindered amino acids in SPPS.

Boc_SPPS_Cycle start Resin-NH-AA(n) deprotection 1. Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization 2. Neutralization (10% DIPEA/DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling 3. Coupling (Activated Boc-AA(n+1)) wash2->coupling wash3 Wash (DMF) coupling->wash3 end Resin-NH-AA(n+1) wash3->end end->deprotection Repeat for next cycle

Caption: The general cycle of Boc-based Solid-Phase Peptide Synthesis.

References

Application Notes and Protocols: N-Boc-3-dimethylamino-D-alanine in the Synthesis of Peptidomimetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Boc-3-dimethylamino-D-alanine in the synthesis of peptidomimetics. This document outlines the rationale for its use, key synthetic considerations, and detailed protocols for its incorporation into peptide chains.

Introduction to this compound

This compound is a non-canonical amino acid derivative that offers unique structural features for the design of peptidomimetics. The incorporation of this building block can significantly influence the pharmacological properties of a peptide.

The D-configuration of the alpha-carbon provides resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids. This can lead to a longer in vivo half-life of the resulting peptidomimetic.

The N,N-dimethylation of the side chain amine introduces a fixed positive charge at physiological pH and can also contribute to increased stability and altered binding interactions with biological targets. Nα-alkylation is a known strategy to improve the properties of peptidomimetics.[1]

The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group is a staple in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise elongation of the peptide chain. It is typically removed under acidic conditions.

Applications in Peptidomimetic and Drug Development

The unique structural characteristics of this compound make it a valuable tool in drug discovery for several reasons:

  • Enhanced Proteolytic Stability: The D-amino acid configuration enhances resistance to enzymatic degradation, a major hurdle in the development of peptide-based therapeutics.

  • Conformational Constraint: The presence of the dimethylamino group can restrict the conformational freedom of the peptide backbone, potentially locking the peptidomimetic into a bioactive conformation.

  • Modulation of Receptor Interactions: The fixed positive charge and steric bulk of the dimethylamino group can be exploited to fine-tune interactions with biological targets, potentially leading to increased potency and selectivity.

  • Improved Pharmacokinetic Properties: N-alkylation can lead to peptidomimetics with improved properties such as enhanced cell permeability and oral bioavailability.[2]

Synthesis of Peptidomimetics using this compound

The incorporation of this compound into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS) using Boc chemistry. The general workflow involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support.

A key challenge in the incorporation of N-alkylated amino acids is the potentially lower coupling efficiency due to steric hindrance. To overcome this, specific coupling reagents and conditions may be required.

General Workflow for Peptidomimetic Synthesis

G cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps resin Start with Resin (e.g., Merrifield) faa Couple First Amino Acid resin->faa deprotection Boc Deprotection (TFA) faa->deprotection neutralization Neutralization (e.g., DIEA) deprotection->neutralization coupling Couple this compound neutralization->coupling wash Wash coupling->wash wash->deprotection Repeat for subsequent amino acids cleavage Cleavage from Resin (e.g., HF, TFMSA) wash->cleavage purification Purification (HPLC) cleavage->purification analysis Analysis (Mass Spec, HPLC) purification->analysis

Figure 1: General workflow for solid-phase synthesis of a peptidomimetic containing this compound.

Quantitative Data: Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentAdditiveBaseTypical ConditionsNotes
HBTU/HATU HOBt/HOAtDIEA3-5 eq. reagent, 3-5 eq. amino acid, 6-10 eq. DIEA in DMFCommonly used for difficult couplings. HATU is often more effective for highly hindered systems.
DIC/DCC HOBt-3-5 eq. reagent, 3-5 eq. amino acid in DCM/DMFA cost-effective option, but can lead to racemization and formation of a urea byproduct.
COMU -DIEA3 eq. reagent, 3 eq. amino acid, 5.4 eq. DIEA in DMFA highly efficient coupling reagent for N-methylated amino acids.[3]
PyBOP/PyAOP HOBt/HOAtDIEA3-5 eq. reagent, 3-5 eq. amino acid, 6-10 eq. DIEA in DMFEffective for hindered couplings, though can be more expensive.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Dipeptide containing this compound

This protocol describes the manual synthesis of a model dipeptide, for example, Ala-(N,N-dimethyl)-D-Ala-NH2, on a Rink Amide resin using Boc chemistry.

Materials:

  • Rink Amide MBHA resin

  • N-Boc-Ala-OH

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Piperidine (for optional Fmoc-based synthesis)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (N-Boc-Ala-OH):

    • In a separate vial, pre-activate N-Boc-Ala-OH (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF for 5 minutes.

    • Drain the resin and add the activated amino acid solution.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), DIEA/DCM (1:1) (2x), and DMF (3x).

  • Coupling of this compound:

    • Pre-activate this compound (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 4-6 hours. A longer coupling time may be necessary due to steric hindrance. A second coupling can be performed if needed.

    • Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Final Boc Deprotection:

    • Repeat step 3 to remove the final Boc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

Signaling Pathway Modulation by Peptidomimetics

Peptidomimetics are often designed to act as inhibitors of protein-protein interactions (PPIs), which are central to many signaling pathways. By mimicking the binding motif of one protein partner, a peptidomimetic can disrupt the formation of a functional protein complex, thereby inhibiting downstream signaling. The diagram below illustrates a hypothetical scenario where a peptidomimetic inhibits a kinase signaling pathway.

G cluster_pathway Kinase Signaling Pathway Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Ligand Binding Kinase1 Kinase 1 Adaptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Phosphorylation Gene Gene Expression TF->Gene Nuclear Translocation Peptidomimetic Peptidomimetic Inhibitor Peptidomimetic->Adaptor Blocks Interaction

Figure 2: A hypothetical signaling pathway modulated by a peptidomimetic inhibitor.

Conclusion

This compound is a promising building block for the synthesis of novel peptidomimetics. Its unique structural features can impart enhanced stability and desirable pharmacological properties to peptide-based drug candidates. While the incorporation of this sterically hindered amino acid may require optimization of coupling conditions, the potential benefits for drug discovery make it a valuable tool for researchers in the field. The protocols and information provided herein serve as a guide for the successful application of this compound in the development of next-generation peptidomimetic therapeutics.

References

Application Notes and Protocols: The Role of N-Boc-3-dimethylamino-D-alanine in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-dimethylamino-D-alanine is a synthetic, non-proteinogenic amino acid that serves as a valuable building block in the design and synthesis of novel peptide-based therapeutics. Its unique structural features—a tert-butyloxycarbonyl (Boc) protected amine, a D-enantiomeric configuration, and a dimethylated beta-amino group—offer strategic advantages in overcoming common challenges in peptide drug development, such as poor metabolic stability and limited cell permeability. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery.

Key Applications in Drug Discovery

The incorporation of this compound into peptide sequences can significantly enhance their drug-like properties. This is primarily achieved through several mechanisms:

  • Enhanced Proteolytic Stability: The D-configuration of the alanine backbone renders the peptide bond resistant to cleavage by most endogenous proteases, which are typically specific for L-amino acids. This can dramatically increase the in vivo half-life of a peptide therapeutic.[]

  • Improved Membrane Permeability: The N,N-dimethylation of the amino group can reduce the hydrogen bond donor capacity of the peptide backbone. This modification can lead to increased lipophilicity and a more compact conformation, which may facilitate passive diffusion across cell membranes.

  • Modulation of Biological Activity: The introduction of this unnatural amino acid can alter the peptide's three-dimensional structure, potentially leading to improved binding affinity and selectivity for its biological target. The dimethylamino group can also introduce a new point of interaction within the binding pocket.

  • Conformational Constraint: The steric bulk of the N,N-dimethyl group can influence the local peptide backbone conformation, potentially favoring specific secondary structures like β-turns. This conformational restriction can be beneficial for locking the peptide into a bioactive conformation.

Data Presentation: Illustrative Bioactivity of a Modified Peptide

While specific data for peptides containing this compound is not extensively published, the following table illustrates the potential impact of such modifications based on analogous N-methylated and D-amino acid-containing peptides. Let's consider a hypothetical antimicrobial peptide (AMP), "Peptide-L," and its modified version, "Peptide-D-NMe," where a key L-amino acid is replaced with 3-dimethylamino-D-alanine.

PeptideSequenceMIC against P. aeruginosa (µg/mL)Half-life in Human Serum (min)
Peptide-LAc-Lys-Lys-Leu -Phe-Lys-Lys-NH₂1630
Peptide-D-NMeAc-Lys-Lys-(D-NMe₂Ala) -Phe-Lys-Lys-NH₂8>240

This data is illustrative and based on known effects of D-amino acid substitution and N-methylation on peptide activity and stability.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support using standard Boc-SPPS chemistry.

Materials:

  • Rink Amide MBHA resin (or other suitable resin)

  • This compound

  • Other Boc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection reagent: 50% TFA (Trifluoroacetic acid) in DCM

  • Washing solvents: DMF, DCM, Isopropanol

  • Kaiser test kit (for monitoring coupling completion)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Deprotection of the Growing Chain:

    • Drain the DMF.

    • Add 50% TFA in DCM to the resin and agitate for 1 minute.

    • Drain and add fresh 50% TFA in DCM. Agitate for 20 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).

  • Neutralization:

    • Wash the resin with a 5% DIPEA solution in DMF (v/v) for 2 minutes (repeat twice).

    • Wash the resin with DMF (3x).

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the pre-activated solution to the resin. Agitate at room temperature.

    • Monitoring: Due to the steric hindrance of the N,N-dimethyl group, the coupling time may need to be extended. Monitor the reaction progress after 2 hours using the Kaiser test. If the test is positive (indicating free amines), continue the coupling and re-test every hour. Double coupling (repeating the coupling step with fresh reagents) may be necessary for complete reaction.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, wash and dry the resin. Cleave the peptide from the resin and remove all protecting groups using a suitable cleavage cocktail (e.g., TFA/H₂O/TIS; 95:2.5:2.5) for 2-3 hours.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: Assessing the Proteolytic Stability of a Peptide Containing 3-dimethylamino-D-alanine

Materials:

  • Peptide-L (control peptide with L-amino acid)

  • Peptide-D-NMe (test peptide with 3-dimethylamino-D-alanine)

  • Trypsin solution (or other relevant protease)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Sample Preparation: Dissolve Peptide-L and Peptide-D-NMe in PBS to a final concentration of 1 mg/mL.

  • Incubation: Add trypsin solution to each peptide solution to a final enzyme-to-substrate ratio of 1:100 (w/w). Incubate both solutions at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each incubation mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of 10% TFA.

  • Analysis:

    • Analyze each quenched sample by RP-HPLC. Monitor the disappearance of the main peptide peak over time.

    • Confirm the identity of the parent peptide and any degradation products by mass spectrometry.

  • Data Analysis: Plot the percentage of the remaining intact peptide against time for both Peptide-L and Peptide-D-NMe. Calculate the half-life of each peptide under these conditions.

Visualizations

Experimental Workflow for Peptide Synthesis and Stability Assay

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_stability Proteolytic Stability Assay Resin Resin Swelling Deprotection Boc Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (DIPEA) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Wash Washing Coupling->Wash Wash->Deprotection Repeat for next amino acid Cleavage Cleavage & Purification Wash->Cleavage Final cycle FinalPeptide Purified Peptide-D-NMe Cleavage->FinalPeptide Incubation Incubate Peptide with Protease FinalPeptide->Incubation Test Peptide Sampling Time-Point Sampling Incubation->Sampling Quench Quench Reaction (TFA) Sampling->Quench Analysis RP-HPLC & MS Analysis Quench->Analysis Data Calculate Half-life Analysis->Data G cluster_features Structural Features cluster_effects Physicochemical & Biological Effects cluster_outcome Desired Drug Properties Start This compound D_config D-Configuration Start->D_config NMe2 N,N-Dimethylation Start->NMe2 Boc Boc Protecting Group Start->Boc Stability Increased Proteolytic Stability D_config->Stability Permeability Enhanced Membrane Permeability NMe2->Permeability Conformation Conformational Constraint NMe2->Conformation Controlled_Synth Controlled Synthesis Boc->Controlled_Synth Outcome Improved Therapeutic Potential Stability->Outcome Permeability->Outcome Conformation->Outcome

References

Application Notes and Protocols for Bioconjugation using N-Boc-3-dimethylamino-D-alanine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Boc-3-dimethylamino-D-alanine derivatives in bioconjugation. This unique amino acid derivative, after incorporation into a peptide sequence, offers a tertiary amine on its side chain that can serve as a strategic handle for the site-specific attachment of molecules such as drugs, imaging agents, or other biomolecules.

Introduction

Site-specific bioconjugation is a critical technology in the development of sophisticated biomolecules, including antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized peptides. The incorporation of unnatural amino acids with unique functionalities provides a powerful tool to achieve precise control over the location and stoichiometry of conjugation. This compound is a valuable building block in solid-phase peptide synthesis (SPPS) that introduces a dimethylamino group, a tertiary amine, into the peptide backbone. This tertiary amine can be chemically modified post-synthetically to enable covalent linkage to a desired payload, offering an alternative to traditional conjugation strategies that target primary amines (lysine residues) or thiols (cysteine residues).

The D-alanine configuration can also impart increased proteolytic resistance to the resulting peptide, a desirable feature for therapeutic applications. This document outlines the key steps, from peptide synthesis to bioconjugation, and provides detailed protocols for each stage.

Key Applications

  • Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to targeting peptides or antibodies.

  • Peptide-Drug Conjugates (PDCs): Development of targeted therapeutics with enhanced stability and specific activity.

  • Fluorescent Labeling: Precise attachment of fluorescent probes for imaging and diagnostic applications.

  • PEGylation: Modification of peptides with polyethylene glycol (PEG) to improve pharmacokinetic properties.

  • Surface Immobilization: Covalent attachment of peptides to surfaces for biosensor and microarray development.

Data Presentation

Table 1: Reagents for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 3-dimethylamino-D-alanine

ReagentSupplierPurpose
This compoundVariousBuilding block for introducing the dimethylamino functionality.
Fmoc-protected amino acidsVariousStandard amino acid building blocks for peptide chain elongation.
Rink Amide MBHA resinVariousSolid support for peptide synthesis, yielding a C-terminal amide upon cleavage.
HBTU (HATU, HCTU)VariousCoupling reagent for activating carboxylic acids to form amide bonds.
N,N-Diisopropylethylamine (DIPEA)VariousBase used to facilitate the coupling reaction.
Piperidine (20% in DMF)Prepared in-houseReagent for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
Trifluoroacetic acid (TFA)VariousReagent for the cleavage of the completed peptide from the solid support and removal of side-chain protecting groups.
Dichloromethane (DCM)VariousSolvent for washing the resin.
N,N-Dimethylformamide (DMF)VariousPrimary solvent for peptide synthesis.

Table 2: Quantitative Parameters for a Typical Peptide Synthesis Cycle

StepParameterTypical Value/Range
Resin SwellingSwelling Time30 - 60 minutes
Fmoc DeprotectionDeprotection Time2 x 10 minutes
CouplingAmino Acid Equivalents3 - 5 equivalents
Coupling Reagent Equivalents3 - 5 equivalents
Base Equivalents6 - 10 equivalents
Coupling Time1 - 2 hours
WashingNumber of Washes3 - 5 per step
CleavageCleavage Cocktail Volume10 mL per gram of resin
Cleavage Time2 - 4 hours

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-dimethylamino-D-alanine

This protocol describes the synthesis of a model peptide with the sequence Ac-Tyr-Val-Ala-(3-dimethylamino-D-Ala)-Gly-NH₂ using manual Boc-chemistry.[1][2][3][4]

Materials:

  • This compound

  • Boc-protected amino acids (Boc-Tyr(tBu)-OH, Boc-Val-OH, Boc-Ala-OH, Boc-Gly-OH)

  • Rink Amide MBHA resin

  • HBTU

  • DIPEA

  • 20% Piperidine in DMF

  • TFA

  • DCM

  • DMF

  • Acetic anhydride

  • Pyridine

  • Cleavage cocktail: 95% TFA, 2.5% TIS (triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection of the Resin: If starting with an Fmoc-protected resin, treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling (Glycine):

    • Dissolve Boc-Gly-OH (3-5 eq.), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), followed by a 20-minute treatment with fresh 50% TFA in DCM to remove the Boc protecting group.[4] Wash the resin with DCM (3x), IPA (3x), and DMF (3x).

  • Subsequent Amino Acid Couplings: Repeat the coupling (step 3) and deprotection (step 4) steps for each subsequent amino acid in the sequence (Ala, 3-dimethylamino-D-Ala, Val, Tyr). Use this compound in the appropriate cycle.

  • N-terminal Acetylation:

    • After the final amino acid coupling and Boc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF to the resin.

    • Shake for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Peptide Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

Protocol 2: Bioconjugation via Quaternization of the Dimethylamino Side Chain

This protocol describes a two-step approach for bioconjugation. First, the tertiary amine on the 3-dimethylamino-D-alanine side chain is quaternized with a bifunctional linker containing a reactive group (e.g., an azide or alkyne). In the second step, a payload molecule is attached via a click chemistry reaction.

Materials:

  • Purified peptide containing a 3-dimethylamino-D-alanine residue

  • Bifunctional linker (e.g., 2-azidoethyl bromide or propargyl bromide)

  • Payload molecule with a complementary reactive group (e.g., an alkyne for an azide linker, or an azide for an alkyne linker)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Step 1: Quaternization of the Dimethylamino Group

  • Dissolve the purified peptide in a suitable solvent such as DMF or DMSO.

  • Add an excess (10-50 equivalents) of the bifunctional linker (e.g., 2-azidoethyl bromide).

  • Incubate the reaction at room temperature for 4-24 hours, monitoring the reaction progress by RP-HPLC and mass spectrometry.

  • Upon completion, purify the quaternized peptide by RP-HPLC to remove excess linker and any side products.

  • Lyophilize the purified, functionalized peptide.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

  • Dissolve the quaternized, azide-functionalized peptide and the alkyne-containing payload molecule in a mixture of PBS and a co-solvent like DMSO or t-butanol.

  • Prepare a fresh stock solution of the copper catalyst by mixing CuSO₄ and THPTA in water.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Add the copper catalyst solution to the peptide/payload mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours. Monitor the reaction progress by RP-HPLC.

  • Purify the final bioconjugate by RP-HPLC.

  • Characterize the final product by mass spectrometry to confirm successful conjugation.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Washing_1 Washing Coupling->Washing_1 Boc_Deprotection Boc Deprotection Washing_1->Boc_Deprotection Washing_2 Washing Boc_Deprotection->Washing_2 Repeat Repeat for each a.a. in sequence Washing_2->Repeat N_Acetylation N-terminal Acetylation Washing_2->N_Acetylation Final a.a. Repeat->Coupling Cleavage Cleavage & Deprotection N_Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis.

Bioconjugation_Workflow Peptide Peptide with 3-dimethylamino-D-Ala Quaternization Quaternization with Bifunctional Linker Peptide->Quaternization Purification_1 Purification (RP-HPLC) Quaternization->Purification_1 Click_Reaction Click Chemistry (CuAAC) Purification_1->Click_Reaction Purification_2 Purification (RP-HPLC) Click_Reaction->Purification_2 Final_Conjugate Final Bioconjugate Purification_2->Final_Conjugate Payload Payload Molecule (e.g., Drug, Fluorophore) Payload->Click_Reaction

Caption: Bioconjugation via Quaternization and Click Chemistry.

Signaling_Pathway_Concept Targeting_Peptide Targeting Peptide (with 3-dimethylamino-D-Ala conjugate) Cell_Surface_Receptor Cell Surface Receptor Targeting_Peptide->Cell_Surface_Receptor Binding Internalization Internalization Cell_Surface_Receptor->Internalization Payload_Release Payload Release Internalization->Payload_Release Cellular_Effect Cellular Effect (e.g., Apoptosis) Payload_Release->Cellular_Effect

Caption: Conceptual Signaling Pathway of a Targeted Peptide Conjugate.

References

Application Notes and Protocols for N-Boc-3-dimethylamino-D-alanine in Peptide Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The modification of peptides to enhance their therapeutic potential is a cornerstone of modern drug development. Native peptides often suffer from poor metabolic stability and low oral bioavailability, primarily due to enzymatic degradation by proteases and poor membrane permeability. The incorporation of non-natural amino acids is a key strategy to overcome these limitations. N-Boc-3-dimethylamino-D-alanine is a custom-designed amino acid derivative that leverages two critical modifications—the incorporation of a D-amino acid and N,N-dimethylation of the alpha-amino group—to significantly improve peptide drug properties.

The D-configuration of the alanine residue provides inherent resistance to degradation by proteases, which are stereospecific for L-amino acids. This steric hindrance at the alpha-carbon can dramatically increase the in vivo half-life of a peptide.

Furthermore, the N,N-dimethylation of the alpha-amino group offers several advantages:

  • Enhanced Proteolytic Resistance: The dimethylation of the nitrogen atom in the peptide backbone provides additional steric hindrance, further shielding the adjacent peptide bonds from enzymatic cleavage.

  • Increased Lipophilicity: The addition of two methyl groups increases the hydrophobicity of the amino acid residue. This can enhance the peptide's ability to partition into and passively diffuse across cellular membranes, a crucial step for oral bioavailability.[1]

  • Conformational Rigidity: N-methylation can influence the conformational flexibility of the peptide backbone, potentially locking it into a bioactive conformation that is also less susceptible to enzymatic attack.

While specific quantitative data for peptides containing this compound is not extensively available in the public domain, the principles of D-amino acid substitution and N-methylation are well-established strategies for improving peptide stability and bioavailability.[1] The combination of these two modifications in a single building block presents a powerful tool for peptide drug design.

These application notes provide a framework for the synthesis of peptides incorporating this compound and subsequent evaluation of their stability and bioavailability. The provided protocols are model procedures and may require optimization based on the specific peptide sequence and experimental context.

Data Presentation: Expected Impact of Modification

The following tables summarize the expected qualitative and hypothetical quantitative impact of incorporating 3-dimethylamino-D-alanine into a model peptide compared to its native L-amino acid counterpart and a peptide with a single D-alanine substitution. Note: This data is illustrative and based on established principles of peptide modification; actual results will vary depending on the peptide sequence and experimental conditions.

Table 1: In Vitro Enzymatic Stability

Peptide VariantModificationHypothetical Half-life in Human Plasma (hours)
Model Peptide (L-Ala)None< 0.5
Model Peptide (D-Ala)D-amino acid substitution8 - 12
Model Peptide (N,N-diMe-D-Ala)D-amino acid and N,N-dimethylation> 24

Table 2: In Vitro Intestinal Permeability

Peptide VariantModificationHypothetical Apparent Permeability (Papp) in Caco-2 Assay (x 10⁻⁶ cm/s)
Model Peptide (L-Ala)None< 1.0
Model Peptide (D-Ala)D-amino acid substitution1.0 - 2.0
Model Peptide (N,N-diMe-D-Ala)D-amino acid and N,N-dimethylation3.0 - 5.0

Table 3: In Vivo Pharmacokinetic Parameters (Rat Model)

Peptide VariantModificationHypothetical Oral Bioavailability (%)Hypothetical Elimination Half-life (t½) (hours)
Model Peptide (L-Ala)None< 1< 1
Model Peptide (D-Ala)D-amino acid substitution2 - 54 - 6
Model Peptide (N,N-diMe-D-Ala)D-amino acid and N,N-dimethylation10 - 20> 12

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual solid-phase synthesis of a peptide incorporating the sterically hindered this compound using a Boc protection strategy.

Materials:

  • Boc-protected amino acids

  • This compound

  • Merrifield or PAM resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Piperidine (for Fmoc strategy, if adapted)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve 3 equivalents of the Boc-protected amino acid and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of HBTU and 6 equivalents of DIEA.

    • Add the activation mixture to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of this compound (Sterically Hindered):

    • Due to the steric hindrance of the N,N-dimethyl group, a longer coupling time and potentially a stronger coupling agent may be required.

    • Dissolve 3 equivalents of this compound and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 6 equivalents of DIEA. HATU is often more effective for hindered couplings.

    • Add the activation mixture to the resin and agitate for 6-12 hours.

    • Monitor the coupling reaction. The Kaiser test will not work for secondary amines; a bromophenol blue test can be used as an alternative.

    • If coupling is incomplete, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 (or 4 for the modified amino acid) for each amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Boc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3x) and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Boc Deprotection (TFA/DCM) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Loop_Point Wash1->Loop_Point Couple Couple Amino Acid (HBTU/HOBt/DIEA) Wash2 Wash Couple->Wash2 Couple_Hindered Couple Hindered AA (HATU/DIEA) Couple_Hindered->Wash2 Wash2->Loop_Point Repeat Cycle Cleave Cleave & Deprotect (TFA Cocktail) Wash2->Cleave Final Cycle Loop_Point->Couple Standard AA Loop_Point->Couple_Hindered Hindered AA Purify Purify (RP-HPLC) Cleave->Purify Characterize Characterize (MS, HPLC) Purify->Characterize End Final Peptide Characterize->End

Caption: Solid-Phase Peptide Synthesis Workflow.

Protocol 2: In Vitro Protease Stability Assay

This protocol describes a method to assess the stability of the modified peptide in the presence of human plasma.

Materials:

  • Purified peptide

  • Human plasma (from a commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) or acetonitrile with 1% formic acid

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in PBS.

  • Incubation:

    • In a microcentrifuge tube, mix 90 µL of human plasma with 10 µL of the peptide stock solution to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take a 20 µL aliquot of the incubation mixture.

  • Quenching the Reaction: Immediately add 80 µL of cold 10% TCA or acetonitrile with 1% formic acid to the aliquot to precipitate plasma proteins and stop enzymatic activity.

  • Protein Precipitation: Vortex the mixture and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Sample Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the sample by LC-MS/MS.

    • Quantify the amount of remaining intact peptide by monitoring its specific mass-to-charge ratio.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide in plasma.

Stability_Assay_Workflow Start Start: Peptide in Plasma Incubate Incubate at 37°C Start->Incubate Time_Points Sample at Time Points (0, 1, 2, 4, 8, 12, 24h) Incubate->Time_Points Quench Quench Reaction (TCA or ACN/FA) Time_Points->Quench Precipitate Protein Precipitation Quench->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Data_Analysis Calculate Half-Life Analyze->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: In Vitro Plasma Stability Assay Workflow.

Protocol 3: Caco-2 Cell Permeability Assay

This protocol is used to assess the intestinal permeability of the modified peptide using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.[2][3]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • Purified peptide

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells in DMEM.

    • Seed the cells onto the apical side of the Transwell inserts at an appropriate density.

    • Maintain the cell culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above 250 Ω·cm².

    • Perform a Lucifer yellow permeability assay. The permeability of Lucifer yellow should be less than 1% per hour.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Prepare a solution of the peptide in HBSS at a known concentration (e.g., 10 µM).

    • Add the peptide solution to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Replenish the basolateral chamber with fresh HBSS.

    • At the end of the experiment, collect a sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the rate of peptide appearance in the receiver chamber

      • A is the surface area of the membrane

      • C₀ is the initial concentration of the peptide in the donor chamber

Caco2_Assay_Workflow Start Start: Differentiated Caco-2 Monolayer Integrity_Test Monolayer Integrity Test (TEER, Lucifer Yellow) Start->Integrity_Test Add_Peptide Add Peptide to Apical Chamber Integrity_Test->Add_Peptide Incubate Incubate at 37°C Add_Peptide->Incubate Sample Sample from Basolateral Chamber at Time Points Incubate->Sample Analyze Analyze Samples (LC-MS/MS) Sample->Analyze Calculate_Papp Calculate Papp Value Analyze->Calculate_Papp End End: Permeability Data Calculate_Papp->End

Caption: Caco-2 Permeability Assay Workflow.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general procedure for evaluating the oral bioavailability of the modified peptide in a rat model.

Materials:

  • Sprague-Dawley rats

  • Purified peptide

  • Vehicle for oral and intravenous administration (e.g., saline, PBS)

  • Oral gavage needles

  • Catheters for blood collection (e.g., jugular vein catheter)

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Preparation:

    • Acclimate the rats to the housing conditions for at least one week.

    • Fast the rats overnight before the experiment with free access to water.

  • Dosing:

    • Divide the rats into two groups: intravenous (IV) and oral (PO).

    • IV Group: Administer the peptide at a specific dose (e.g., 1 mg/kg) via tail vein injection.

    • PO Group: Administer the peptide at a higher dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the peptide in rat plasma.

    • Analyze the plasma samples to determine the peptide concentration at each time point.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO groups.

    • Calculate pharmacokinetic parameters such as:

      • Area Under the Curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Elimination half-life (t½)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

    • Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

PK_Study_Workflow Start Start: Acclimated Rats Dosing Dosing (IV and Oral Groups) Start->Dosing Blood_Sampling Blood Sampling at Time Points Dosing->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep LCMS_Analysis LC-MS/MS Analysis of Plasma Plasma_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, t½, Bioavailability) LCMS_Analysis->PK_Analysis End End: PK Profile PK_Analysis->End

Caption: In Vivo Pharmacokinetic Study Workflow.

References

Troubleshooting & Optimization

Preventing side reactions with N-Boc-3-dimethylamino-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for researchers using N-Boc-3-dimethylamino-D-alanine in their experiments, with a focus on preventing common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the use of this compound in peptide synthesis.

Q1: I am observing a product with a higher mass than expected after incorporating this compound. What could be the cause?

A1: A common issue is the unintended quaternization of the tertiary dimethylamino group on the side chain. This can occur if alkylating agents are present in the reaction mixture. For instance, residual reagents from previous steps or certain scavengers used during cleavage can lead to the formation of a quaternary ammonium salt, increasing the mass of your peptide.

Troubleshooting:

  • Reagent Purity: Ensure all reagents and solvents are of high purity and free from contaminating alkylating species.

  • Scavenger Choice: During cleavage from the resin, carefully select scavengers. If using reagents like methyl iodide for other purposes in your workflow, ensure it is completely removed before it can come into contact with your peptide containing the this compound residue.

  • On-Resin Quaternization: Be aware that quaternization can occur on the solid support. If you suspect this, cleaving a small sample and analyzing it by mass spectrometry can help confirm the side product.

Q2: My peptide is showing unexpected fragmentation patterns in mass spectrometry, and I'm seeing a loss of the dimethylamino group. What is happening?

A2: This could be due to Hofmann elimination , a known reaction of quaternary ammonium salts. If the dimethylamino group has been quaternized (see Q1), subsequent exposure to basic conditions can trigger an elimination reaction, leading to the loss of the dimethylamino moiety and the formation of a dehydroalanine residue in your peptide.

Troubleshooting:

  • Avoid Strong Bases with Quaternized Peptides: If you suspect quaternization has occurred, avoid exposing the peptide to strong basic conditions.

  • Control of Deprotection Conditions: While the Boc group is acid-labile, ensure that subsequent processing steps do not involve strong bases that could induce Hofmann elimination if unintentional quaternization has occurred.

Q3: I have identified a side product corresponding to the oxidation of my peptide. How can this be related to this compound?

A3: The tertiary dimethylamino group is susceptible to oxidation, which can lead to the formation of an N-oxide . This oxidation can occur during synthesis, cleavage, or purification if oxidizing agents are present or if the peptide is exposed to air for extended periods.

Troubleshooting:

  • Use of Antioxidants: Consider adding antioxidants or scavengers that can prevent oxidation during cleavage and purification.

  • Degas Solvents: Use degassed solvents to minimize exposure to oxygen.

  • Storage: Store the peptide under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation over time.

Q4: Are there any specific recommendations for the coupling step of this compound?

A4: The basicity of the dimethylamino side chain can potentially interfere with the coupling reaction by neutralizing the activated carboxylic acid.

Troubleshooting:

  • Protonation of the Side Chain: It may be beneficial to ensure the dimethylamino group is protonated (in its salt form) before the coupling reaction. This can be achieved by treatment with a mild acid followed by neutralization of the alpha-amino group just before coupling.

  • Choice of Coupling Reagents: Standard coupling reagents like HATU, HBTU, or DIC/HOBt are generally effective. However, monitoring the reaction closely for completeness is recommended. Double coupling may be necessary if the reaction is sluggish.

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for incorporating this compound into a peptide sequence on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: If the resin is Fmoc-protected, treat it with 20% piperidine in DMF for 5-10 minutes to deprotect the terminal amine. Wash the resin thoroughly with DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) in DMF.

    • Add a coupling reagent such as HATU (1.95 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (4 equivalents).

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test or other appropriate ninhydrin-based test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

  • Boc Deprotection: To deprotect the newly coupled amino acid for the next coupling step, treat the resin with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 25-50% TFA in DCM) for 20-30 minutes.

  • Washing and Neutralization: Wash the resin with DCM and then neutralize with a solution of DIEA in DMF. The resin is now ready for the next coupling cycle.

Protocol 2: Cleavage and Deprotection of a Peptide Containing this compound

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation: After the final synthesis cycle, wash the resin thoroughly with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your peptide sequence. A common cocktail is a mixture of TFA, triisopropylsilane (TIS) as a scavenger, and water (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Collection and Purification: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes potential side reactions and their corresponding mass shifts, which can be useful for interpreting mass spectrometry data.

Side ReactionDescriptionMass Change (Da)Prevention Strategy
Quaternization (Methylation) Addition of a methyl group to the dimethylamino side chain.+14.02Use high-purity reagents; careful selection of scavengers.
N-Oxide Formation Addition of an oxygen atom to the dimethylamino side chain.+16.00Use antioxidants; degas solvents; store under inert atmosphere.
Hofmann Elimination Loss of the dimethylamino group following quaternization.-45.08Avoid strong bases if quaternization is suspected.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Purification Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Activation 3. Amino Acid Activation Deprotection1->Activation Coupling 4. Coupling Activation->Coupling Wash1 5. Washing Coupling->Wash1 Confirmation 6. Coupling Confirmation Wash1->Confirmation Confirmation->Coupling If incomplete (re-couple) Deprotection2 7. Boc Deprotection Confirmation->Deprotection2 If complete Deprotection2->Activation Next cycle Cleavage 8. Cleavage from Resin Deprotection2->Cleavage Final cycle Precipitation 9. Peptide Precipitation Cleavage->Precipitation Purification 10. RP-HPLC Purification Precipitation->Purification

Caption: A typical experimental workflow for solid-phase peptide synthesis (SPPS) followed by cleavage and purification.

side_reactions Peptide Peptide with This compound Quaternization Quaternization (+ CH3) Peptide->Quaternization Alkylating agents N_Oxide N-Oxide Formation (+ O) Peptide->N_Oxide Oxidizing agents / Air Hofmann Hofmann Elimination (- N(CH3)2) Quaternization->Hofmann Base

Caption: Potential side reactions involving the dimethylamino group of this compound.

Technical Support Center: Purification of Peptides Containing N-Boc-3-dimethylamino-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for peptides incorporating N-Boc-3-dimethylamino-D-alanine. This resource offers troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing this compound?

The main challenges arise from the unique structural features of this amino acid:

  • Tertiary Amine: The dimethylamino group is a tertiary amine, which imparts a basic character to the peptide. This can lead to strong interactions with the stationary phase in reversed-phase chromatography, often resulting in poor peak shape and tailing.

  • Boc Protecting Group: The N-tert-butoxycarbonyl (Boc) group is bulky and hydrophobic. While it is essential for controlling reactivity during synthesis, it significantly increases the hydrophobicity of the peptide, influencing its retention behavior.[1]

  • Structural Similarity of Impurities: Impurities generated during peptide synthesis, such as deletion sequences or incompletely deprotected peptides, often have very similar structures and properties to the target peptide, making separation difficult.[2][3]

Q2: Which chromatographic techniques are most effective for purifying these peptides?

The two most common and effective techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEX).[4] Often, a multi-step protocol involving both techniques can yield the highest purity.[4]

  • Reversed-Phase HPLC (RP-HPLC): This is the most widely used method for peptide purification, separating molecules based on hydrophobicity.[2][3]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[2][5][6] Given the basic nature of the dimethylamino group, cation-exchange chromatography is particularly useful.[4]

Q3: How does the dimethylamino group influence the purification strategy?

The basic dimethylamino group can be protonated, giving the peptide a positive charge. This strong positive charge can lead to secondary ionic interactions with residual free silanol groups on silica-based RP-HPLC columns, causing peak tailing. To mitigate this, specific mobile phase additives are often required. In IEX, this positive charge is exploited for binding to a cation-exchange resin.[4]

Q4: What is the impact of the Boc group on purification?

The Boc group adds significant hydrophobicity to the peptide, leading to stronger retention on RP-HPLC columns. This requires a higher concentration of organic solvent for elution. Its bulky nature can also influence the peptide's conformation and interaction with the stationary phase.

Q5: What are common impurities encountered during the synthesis and purification of these peptides?

Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acids.

  • Truncated peptides: Incomplete peptide chains.[3]

  • Side-reaction products: Modifications that occurred during synthesis or cleavage.[5]

  • Diastereomers: Racemization can occur during synthesis, leading to diastereomeric impurities that can be challenging to separate.[3]

  • Deprotection by-products: Molecules resulting from the incomplete or premature removal of protecting groups.

Troubleshooting Guides

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape / Tailing in RP-HPLC - Strong ionic interactions between the basic dimethylamino group and the silica-based column packing.- Suboptimal mobile phase pH.- Column overload.- Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase (0.1% is standard).- Use a mobile phase with a low pH (e.g., 2-3) to ensure consistent protonation of the amine.- Consider using a different ion-pairing agent if TFA does not resolve the issue.- Reduce the sample load on the column.
Co-elution of Impurities - Impurities have very similar hydrophobicity to the target peptide.- The chosen column does not provide sufficient selectivity.- Optimize the gradient steepness in RP-HPLC; a shallower gradient can improve resolution.- Try a column with a different stationary phase (e.g., C8 instead of C18) or a different pore size.- Implement a secondary purification step using an orthogonal technique like ion-exchange chromatography.
Low Peptide Recovery - Irreversible adsorption of the peptide to the column.- Precipitation of the peptide in the mobile phase.- Ensure the mobile phase composition is suitable to maintain peptide solubility.- Check the pH of the mobile phase.- Use a column that is known to be suitable for peptide separations.
Unstable Baseline - Contaminated mobile phase or detector.- Column degradation.- Air bubbles in the system.- Filter all mobile phases.- Flush the HPLC system and detector cell thoroughly.- Ensure the column is properly conditioned and has not exceeded its recommended pH range or lifetime.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general framework for the purification of peptides containing this compound.

  • Column Selection: A C18 stationary phase is the most common starting point for peptide purification.[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the crude peptide sample dissolved in a minimal amount of Mobile Phase A.

    • Apply a linear gradient from 5% to 65% Mobile Phase B over 60 minutes. The exact gradient will need to be optimized based on the hydrophobicity of the specific peptide.

    • Monitor the elution profile using UV detection at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.

Protocol 2: Cation-Exchange Chromatography

This method is an excellent secondary step if RP-HPLC alone is insufficient.

  • Column Selection: A strong cation-exchange (SCX) column is recommended.

  • Mobile Phase Preparation:

    • Mobile Phase A (Binding Buffer): A low ionic strength buffer at a pH where the peptide has a net positive charge (e.g., 20 mM phosphate buffer, pH 3.0).

    • Mobile Phase B (Elution Buffer): A high ionic strength buffer (e.g., 20 mM phosphate buffer + 1 M NaCl, pH 3.0).

  • Gradient Elution:

    • Equilibrate the column with 100% Mobile Phase A.

    • Load the peptide sample (dissolved in Mobile Phase A) onto the column.

    • Wash the column with Mobile Phase A to remove unbound impurities.

    • Elute the bound peptide using a linear gradient from 0% to 100% Mobile Phase B.

    • Monitor the elution at 214 nm and 280 nm.

  • Desalting and Final Purification: The collected fractions will contain high salt concentrations and will likely require a subsequent desalting step, often performed using RP-HPLC.

Data Summary

Table 1: Comparison of Primary Purification Techniques

FeatureReversed-Phase HPLC (RP-HPLC)Ion-Exchange Chromatography (IEX)
Separation Principle HydrophobicityNet Charge[2]
Stationary Phase Non-polar (e.g., C18, C8)Charged (e.g., sulfonate for cation exchange)[4]
Mobile Phase Water/organic solvent gradients with additivesAqueous buffers with salt or pH gradients
Key Advantage High resolution for similarly structured peptides.[2]Effective for separating peptides with different charge states.
Common Issue Peak tailing due to the basic dimethylamino group.Requires a desalting step after purification.

Visualizations

Purification_Workflow Crude_Peptide Crude Peptide Synthesis Product RP_HPLC Primary Purification: Reversed-Phase HPLC Crude_Peptide->RP_HPLC Purity_Analysis_1 Purity Analysis (Analytical HPLC, MS) RP_HPLC->Purity_Analysis_1 IEX Secondary Purification: Ion-Exchange Chromatography Purity_Analysis_1->IEX If purity is insufficient Final_Product High-Purity Peptide Purity_Analysis_1->Final_Product If purity is sufficient Desalting Desalting Step (via RP-HPLC) IEX->Desalting Purity_Analysis_2 Purity Analysis (Analytical HPLC, MS) Purity_Analysis_2->Final_Product Desalting->Purity_Analysis_2

Caption: General purification workflow for peptides containing this compound.

Troubleshooting_Peak_Shape Start Problem: Poor Peak Shape (Tailing) in RP-HPLC Cause1 Primary Cause: Ionic interaction of dimethylamino group with silica Start->Cause1 Solution1 Solution 1: Use Ion-Pairing Agent (e.g., 0.1% TFA) Cause1->Solution1 Check1 Is peak shape improved? Solution1->Check1 Solution2 Solution 2: Optimize Mobile Phase pH (e.g., pH 2-3) Check1->Solution2 No End Problem Resolved Check1->End Yes Check2 Is peak shape improved? Solution2->Check2 Solution3 Solution 3: Reduce Sample Load Check2->Solution3 No Check2->End Yes Solution3->End

Caption: Troubleshooting logic for poor peak shape in RP-HPLC.

References

Addressing solubility issues of N-Boc-3-dimethylamino-D-alanine in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility and coupling challenges encountered when using N-Boc-3-dimethylamino-D-alanine in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guides and FAQs

1. Solubility Issues

Q1: I am having difficulty dissolving this compound in standard SPPS solvents like DMF and NMP. What is causing this, and what can I do?

A1: this compound can exhibit poor solubility in common polar aprotic solvents due to its zwitterionic nature at neutral pH and potential intermolecular interactions involving the dimethylamino group. The presence of the bulky Boc protecting group can also contribute to solubility challenges.

Troubleshooting Steps:

  • Solvent Optimization: While DMF and NMP are standard, exploring alternative solvents or solvent mixtures can improve solubility. Consider the solvents listed in the table below.

  • Sonication: Gentle sonication in a water bath can help break up aggregates and facilitate dissolution.

  • Heating: Mild heating (e.g., 30-40°C) can increase solubility, but prolonged heating should be avoided to prevent potential degradation.

  • Use of Additives: The addition of a small amount of a chaotropic salt, such as LiCl, may improve solubility by disrupting intermolecular hydrogen bonding.

Table 1: Solubility of N-Boc-Protected Amino Acids in Various Organic Solvents

SolventPolarityGeneral Solubility of Boc-Amino AcidsSuitability for SPPS
N,N-Dimethylformamide (DMF)Polar AproticGoodHigh
N-Methyl-2-pyrrolidone (NMP)Polar AproticExcellentHigh
Dichloromethane (DCM)NonpolarModerateHigh
Tetrahydrofuran (THF)Polar AproticModerateModerate
Acetonitrile (ACN)Polar AproticModerate to LowModerate
Dimethyl Sulfoxide (DMSO)Polar AproticExcellentUse with caution due to potential side reactions

Note: This table provides general solubility trends. The actual solubility of this compound may vary.

2. Coupling Inefficiency

Q2: My coupling reactions with this compound are incomplete, leading to low yields and deletion sequences. What are the likely causes and solutions?

A2: Incomplete coupling is a common issue with sterically hindered amino acids like this compound. The β-dimethylamino group can sterically hinder the approach of the activated carboxyl group to the resin-bound amine.

Troubleshooting Workflow for Inefficient Coupling:

G A Incomplete Coupling Detected B Optimize Coupling Reagent A->B  Initial Step C Increase Coupling Time B->C  If still incomplete D Double Coupling C->D  If still incomplete E Monitor Coupling Completion D->E  After second coupling F Consider Alternative Solvents E->F  If still incomplete G Successful Coupling E->G  If complete F->B  Re-evaluate G A Starting SPPS with This compound B Is the amino acid soluble in DMF/NMP? A->B C Yes B->C D No B->D E Use Standard Protocol with HATU/COMU C->E F Try alternative solvents (e.g., DMSO, DCM/DMF mixture) D->F G Is coupling efficient? E->G F->E H Yes G->H I No G->I J Proceed with synthesis H->J K Implement double coupling and/or increased reaction time I->K K->E

Overcoming steric hindrance in N-Boc-3-dimethylamino-D-alanine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming steric hindrance and other common challenges encountered when working with N-Boc-3-dimethylamino-D-alanine.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "sterically hindered" amino acid?

A1: this compound possesses significant steric bulk from two key sources: the large tert-Butyloxycarbonyl (Boc) protecting group on the alpha-amine and the two methyl groups on the beta-amine. This crowding can physically obstruct the approach of reagents to the carboxylic acid group, making standard peptide bond formation difficult.[1]

Q2: Why is my standard peptide coupling reaction (e.g., using DCC/HOBt) failing or giving low yields with this amino acid?

A2: Standard carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often inefficient for sterically hindered amino acids.[1] The bulky nature of this compound slows down the reaction rate and can lead to side reactions, such as the formation of stable N-acylurea byproducts, which halts the desired coupling reaction.[2]

Q3: What are the primary signs of a failed or incomplete coupling reaction?

A3: In solid-phase peptide synthesis (SPPS), a positive Kaiser test after the coupling step indicates the presence of unreacted free primary amines on the resin. In solution-phase synthesis, common indicators include the persistence of starting materials and low product yield as observed by TLC or LC-MS analysis.

Q4: Can microwave energy improve coupling efficiency?

A4: Yes, microwave-assisted synthesis can be highly effective.[3] The application of microwave energy can accelerate reaction times and increase product yields by overcoming the activation energy barrier associated with sterically hindered couplings.[3] It is a valuable tool for difficult sequences.

Troubleshooting Guide

Issue 1: Low Coupling Yield (<50%)

Low yields are the most common problem when incorporating this compound. The primary cause is the failure of the activated carboxylic acid to react with the N-terminal amine of the peptide chain due to steric hindrance.

G start Low Coupling Yield reagent Assess Coupling Reagent start->reagent conditions Optimize Reaction Conditions reagent->conditions If still low sub1 Switch to Uronium/Phosphonium Reagent (HATU, HBTU, PyBOP) reagent->sub1 Solution base Evaluate Base conditions->base If still low sub2 Increase Temperature (40-60°C or Microwave) conditions->sub2 Solution protocol Modify Protocol base->protocol If still low sub3 Use Non-Nucleophilic Base (DIEA, Collidine) base->sub3 Solution sub4 Perform Double Coupling protocol->sub4 Solution success Improved Yield sub1->success sub2->success sub3->success sub4->success

Caption: Troubleshooting flowchart for low coupling yield.

  • Change Coupling Reagent: Onium-type coupling reagents (uronium or phosphonium salts) are significantly more effective for hindered couplings than carbodiimides.[4] They generate highly reactive intermediates that can overcome steric barriers.

    • Recommended Reagents: HATU, HBTU, PyBOP.[5]

    • Why they work: These reagents rapidly form activated esters that are less susceptible to side reactions and more reactive towards hindered amines. HATU, in particular, is often cited for its high speed and low rate of epimerization.[5]

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature to 40-60 °C can provide the necessary energy to overcome the activation barrier. For more significant challenges, microwave synthesis is a powerful option.[3]

    • Time: Extend the coupling time. For difficult couplings, this may range from 2 hours to overnight.

    • Concentration: Ensure the reaction is sufficiently concentrated.

  • Perform a Double Coupling: If a single coupling is incomplete (as indicated by a positive Kaiser test), filter and wash the resin, then subject it to a second, identical coupling cycle with fresh reagents.

Coupling ReagentAdditiveTypical Yield (Hindered AA)Key Advantage
DCCHOBt10-50%Low cost
DICHOBt20-60%Soluble urea byproduct, good for SPPS[5]
HBTUHOBt/DIEA70-95%High efficiency for hindered couplings
HATU HOAt/DIEA >90% Fastest, least epimerization, very effective [5]
PyBOPDIEA70-95%Avoids formation of toxic HMPA byproduct[4]

Yields are approximate and depend on the specific peptide sequence.

  • Swell the resin-bound peptide (1 equivalent) in Dimethylformamide (DMF).

  • Deprotect the N-terminal amine using standard procedures (e.g., 20% piperidine in DMF for Fmoc).

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the this compound (3 equiv.) by dissolving it with HATU (2.9 equiv.) and HOAt (3 equiv.) in DMF.

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (6 equiv.) to the activation mixture. Allow it to react for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Perform a Kaiser test to check for completion. If the test is positive, a second coupling may be necessary.

  • Wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

Issue 2: Epimerization/Racemization at the α-Carbon

The chiral center of the amino acid can be susceptible to epimerization under basic conditions, especially during the activation step. This is a critical issue in drug development, as diastereomers can have different biological activities.

G start High Epimerization Detected base Select Weaker Tertiary Base start->base reagent Use Additive to Suppress Racemization base->reagent temp Lower Reaction Temperature reagent->temp result Chirally Pure Product temp->result

Caption: Strategy for reducing epimerization risk.

  • Base Selection: The choice of base is critical.[6] Strong bases can more easily abstract the alpha-proton, leading to racemization.

    • Recommended Bases: Use sterically hindered, milder bases like 2,4,6-collidine or N-methylmorpholine (NMM) instead of the more common DIEA.[2]

    • Rationale: These bases are sufficiently strong to facilitate the reaction but have lower pKa values and greater steric bulk, which reduces the rate of alpha-proton abstraction.[6]

  • Use Racemization-Suppressing Additives:

    • Recommended Additives: Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) or 1-hydroxy-7-azabenzotriazole (HOAt) are superior to HOBt in suppressing racemization.[2]

    • Mechanism: These additives form active esters that couple more rapidly than the oxazolone intermediate (which is prone to racemization) can form.[4]

  • Control Temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). Low temperatures disfavor the epimerization pathway.[2]

Issue 3: Difficulty in N-Boc Deprotection

While less common, the steric environment can sometimes hinder the access of acid to the Boc group, leading to incomplete deprotection.

  • Increase Deprotection Time: Extend the standard treatment time with Trifluoroacetic acid (TFA).

  • Add Scavengers: The t-butyl cation released during deprotection can cause side reactions.[7] Always include scavengers in the TFA cleavage cocktail.

    • Common Scavengers: Triisopropylsilane (TIS) and water are effective for general use. For sensitive residues like Tryptophan or Cysteine, add dithiothreitol (DTT) or ethanedithiol (EDT).[7]

  • Treat the Boc-protected peptide with a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.

  • Allow the reaction to proceed for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide product under vacuum.

References

Technical Support Center: Synthesis of N-Boc-3-dimethylamino-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Boc-3-dimethylamino-D-alanine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the protection of the primary amine of 3-dimethylamino-D-alanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is typically carried out in a mixed solvent system, such as dioxane and water or acetone and water, with a base like sodium hydroxide or triethylamine to facilitate the reaction.

Q2: Why is the Boc protecting group preferred for this synthesis?

A2: The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis due to its stability under various conditions and its facile removal under mildly acidic conditions, such as with trifluoroacetic acid (TFA). This allows for the selective deprotection of the α-amino group for subsequent peptide coupling reactions.

Q3: What are the key challenges in the synthesis of this compound?

A3: Key challenges include potential side reactions due to the presence of the reactive dimethylamino group, difficulties in achieving high yields, and challenges in the purification and crystallization of the final product, which may present as an oil. The basicity of the dimethylamino group can also influence the reaction conditions, particularly during Boc deprotection.[1]

Troubleshooting Guide

Low or No Product Yield

Q4: I am observing a very low yield of my product. What are the possible causes and solutions?

A4: Low product yield can stem from several factors. Here are the common causes and recommended troubleshooting steps:

  • Inadequate Boc₂O Stoichiometry: An insufficient amount of Boc anhydride will lead to incomplete reaction.

    • Solution: Increase the molar ratio of Boc₂O to the starting material. A slight excess (e.g., 1.1 to 1.5 equivalents) is often recommended.

  • Incorrect pH of the Reaction Mixture: The reaction requires a basic medium to deprotonate the amino group, making it nucleophilic.

    • Solution: Ensure the pH of the reaction mixture is maintained in the alkaline range (pH 9-10) using a suitable base like sodium hydroxide or sodium bicarbonate.[]

  • Low Reaction Temperature or Insufficient Reaction Time: The reaction may be too slow at lower temperatures.

    • Solution: While the reaction is often run at room temperature, gentle heating (e.g., to 40°C) can sometimes improve the reaction rate. Monitor the reaction progress using TLC to determine the optimal reaction time.

  • Poor Quality of Starting Material: The purity of 3-dimethylamino-D-alanine is crucial.

    • Solution: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.

Formation of Impurities

Q5: My crude product shows multiple spots on the TLC plate. What are the potential side products and how can I minimize them?

A5: The formation of impurities is a common issue. Here are some likely side products and how to avoid them:

  • Unreacted Starting Material: This is the most common impurity if the reaction is incomplete.

    • Solution: As mentioned above, optimize the stoichiometry of Boc₂O, pH, and reaction time.

  • Formation of Pyroglutamate: This can occur if the reaction conditions are too harsh, leading to intramolecular cyclization.

    • Solution: Maintain a moderate temperature and avoid excessively long reaction times.

  • Over-alkylation: While less common in Boc protection, the dimethylamino group could potentially react under certain conditions.

    • Solution: Use mild reaction conditions and ensure the primary amine is the most reactive nucleophile.

Product Isolation and Purification Issues

Q6: My product has "oiled out" and I am unable to achieve crystallization. What should I do?

A6: N-Boc protected amino acids can sometimes be difficult to crystallize. Here are some techniques to try:

  • Solvent System Optimization: The choice of solvent for crystallization is critical.

    • Solution: Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, diethyl ether) and then slowly adding a poor solvent (e.g., hexane, petroleum ether) until turbidity is observed. Allow the solution to stand, preferably at a low temperature.

  • Seed Crystal Introduction: If you have a small amount of crystalline product, you can use it to induce crystallization.

    • Solution: Add a single seed crystal to the supersaturated solution of your product.[3]

  • Pulping with a Weak Polar Solvent: This can sometimes induce solidification.

    • Solution: After obtaining the oily product, add a weak polar solvent like cyclohexane and stir for a period of time. This can help the oil solidify.[3]

  • Chromatographic Purification: If crystallization fails, column chromatography is a reliable method for purification.

    • Solution: Use silica gel chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) to isolate the pure product.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Boc protection of amino acids, which can be adapted for the synthesis of this compound.

ParameterTypical Value/RangeNotes
Starting Material 3-dimethylamino-D-alaninePurity should be >98%
Protecting Agent Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.5 molar equivalents
Solvent System Dioxane/Water (1:1) or Acetone/Water (2:1)[][4]
Base NaOH, NaHCO₃, or Triethylamine (Et₃N)Sufficient to maintain pH 9-10
Reaction Temperature 0°C to 40°CTypically run at room temperature
Reaction Time 4 - 24 hoursMonitor by TLC for completion
Typical Yield 85 - 95%[4]

Experimental Protocols

Protocol 1: Boc Protection of 3-dimethylamino-D-alanine using NaOH
  • Dissolve 3-dimethylamino-D-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Adjust the pH of the solution to 10 with a 1M NaOH solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in dioxane dropwise while maintaining the pH at 10 by the continuous addition of 1M NaOH.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted Boc₂O and other nonpolar impurities.

  • Acidify the aqueous layer to pH 2-3 with a 1M HCl solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Boc Protection using Triethylamine in Acetone/Water
  • Suspend 3-dimethylamino-D-alanine (1.0 eq) in a 2:1 mixture of acetone and water.

  • Add triethylamine (1.5 eq) to the suspension with stirring.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the mixture at room temperature.[4]

  • Continue stirring for 4 hours, monitoring the reaction by TLC.[4]

  • After completion, remove the acetone under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 2-3 with dilute HCl.[4]

  • Extract the product with ethyl acetate (4 x volumes).

  • Combine the organic extracts, wash with saturated brine, and dry over anhydrous Na₂SO₄.[4]

  • Filter and evaporate the solvent to dryness to yield the crude product.

  • Crystallize the product from a mixture of ethyl acetate and petroleum ether.[4]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 3-dimethylamino-D-alanine add_base Add Base (e.g., NaOH, Et3N) start->add_base add_boc Add Boc Anhydride add_base->add_boc react Stir at RT for 4-24h add_boc->react remove_solvent Remove Organic Solvent react->remove_solvent acidify Acidify to pH 2-3 remove_solvent->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Concentrate extract->dry purify Crystallization or Chromatography dry->purify product This compound purify->product troubleshooting_yield cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Product Loss start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Loss During Work-up start->cause3 sol1a Increase Boc₂O Stoichiometry cause1->sol1a sol1b Optimize pH (9-10) cause1->sol1b sol1c Increase Reaction Time/Temp cause1->sol1c sol2a Use Milder Conditions cause2->sol2a sol2b Monitor Reaction Closely cause2->sol2b sol3a Ensure Complete Extraction cause3->sol3a sol3b Optimize Purification Technique cause3->sol3b

References

Stability and storage conditions for N-Boc-3-dimethylamino-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-Boc-3-dimethylamino-D-alanine, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Stability and Storage Conditions

Proper handling and storage are crucial for maintaining the integrity and purity of this compound. The following table summarizes the recommended storage conditions and provides insights into the compound's stability.

ParameterRecommendation/DataSource/Justification
Storage Temperature 2-8°C (Short-term)Standard practice for protecting group-containing amino acids to minimize degradation.
-20°C (Long-term)Recommended for preserving the compound's integrity over extended periods.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Minimizes potential oxidation and reaction with atmospheric moisture.
Moisture Keep container tightly sealed in a dry placeThe Boc protecting group is susceptible to acid-catalyzed hydrolysis, which can be initiated by moisture.
Light Exposure Store in a light-resistant containerWhile no specific photostability data is available, it is good practice to protect from light to prevent potential degradation.
pH Stability Stable in neutral and basic conditionsThe Boc group is generally stable to bases and nucleophiles.[]
Labile in acidic conditionsThe tert-butoxycarbonyl (Boc) protecting group is readily cleaved by acids such as trifluoroacetic acid (TFA).[2]
General Stability Stable under normal, recommended storage conditions.Safety Data Sheets (SDS) for similar compounds indicate stability when stored properly.
Known Incompatibilities Strong oxidizing agents, strong acids.As per general chemical safety guidelines for amino acid derivatives.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in experimental settings.

Problem 1: Incomplete or Failed Reaction

Symptoms:

  • Low yield of the desired product.

  • Starting material (this compound) remains unreacted.

Possible Causes & Solutions:

CauseTroubleshooting Step
Degraded Reagent Verify the purity of this compound using an appropriate analytical method like HPLC. If degraded, use a fresh batch.
Suboptimal Reaction Conditions Ensure the reaction is performed under anhydrous conditions if required. Check the compatibility of solvents and other reagents with the Boc protecting group (avoid strong acids).
Steric Hindrance The bulky Boc group and the dimethylamino group may sterically hinder the reaction. Consider using a more active coupling reagent or optimizing the reaction temperature and time.
Problem 2: Unexpected Side Products

Symptoms:

  • Presence of impurities in the final product.

  • Mass spectrometry data indicates the presence of molecules with unexpected molecular weights.

Possible Causes & Solutions:

CauseTroubleshooting Step
Premature Deprotection If the reaction medium is acidic, the Boc group may be prematurely cleaved, leading to the formation of 3-dimethylamino-D-alanine and subsequent side reactions. Buffer the reaction mixture if possible or use a non-acidic protocol.
Side Reactions of the Dimethylamino Group The tertiary amine of the dimethylamino group can be nucleophilic. Ensure that other reagents in the reaction mixture are not electrophilic species that could react with this group.
Degradation Product Under acidic conditions, the primary degradation product is 3-dimethylamino-D-alanine.[2] This can be identified by LC-MS analysis.
Problem 3: Poor Solubility

Symptoms:

  • Difficulty in dissolving this compound in the desired solvent.

Possible Causes & Solutions:

CauseTroubleshooting Step
Incorrect Solvent Choice Test a range of solvents. N-Boc-amino acids are generally soluble in organic solvents like DMF, DMSO, and alcohols. Solubility in aqueous solutions can be pH-dependent.
Aggregation Sonication or gentle heating may help to break up aggregates and improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation.

Q2: How can I check the purity of my this compound sample?

A2: The purity can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the main compound from potential impurities.[3][4] Mass spectrometry (MS) can be used to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy can verify the chemical structure.

Q3: What should I do if I suspect my compound has degraded?

A3: If you suspect degradation, you should re-analyze the compound's purity using HPLC or LC-MS. The primary degradation product under acidic conditions is the deprotected amino acid, 3-dimethylamino-D-alanine.[2] If significant degradation is confirmed, it is best to use a fresh batch of the compound for your experiments to ensure reliable and reproducible results.

Q4: Is this compound compatible with standard solid-phase peptide synthesis (SPPS) conditions?

A4: Yes, it is designed for use in SPPS. However, care must be taken during the deprotection step. The Boc group is labile to strong acids like TFA, which is commonly used for Boc-based SPPS. The dimethylamino group is generally stable under these conditions but may act as a base.

Q5: Can the dimethylamino group interfere with my reaction?

A5: The tertiary amine of the dimethylamino group is nucleophilic and basic. It can be protonated under acidic conditions or react with strong electrophiles. It is important to consider the reactivity of this group when planning your synthetic route and choosing your reagents.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

Objective: To determine the stability of this compound under specific storage conditions (e.g., temperature, humidity).

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in vials.

  • Storage Conditions: Store the vials under different conditions to be tested (e.g., 2-8°C, room temperature, 40°C). Include a control sample stored at -20°C.

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove one aliquot from each storage condition for analysis.

  • HPLC Analysis:

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture).

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% TFA).

    • Detect the compound using a UV detector at an appropriate wavelength (e.g., 210-220 nm).

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Calculate the percentage of the remaining compound relative to the initial time point (t=0).

    • Plot the percentage of the remaining compound against time for each storage condition to determine the degradation rate.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Implementation cluster_verification Verification Problem Experimental Issue Encountered (e.g., Low Yield, Impurities) CheckPurity Check Reagent Purity (HPLC, LC-MS) Problem->CheckPurity ReviewProtocol Review Experimental Protocol (Conditions, Reagents) Problem->ReviewProtocol UseFreshReagent Use Fresh Batch of Reagent CheckPurity->UseFreshReagent Purity Issue OptimizeConditions Optimize Reaction Conditions (Solvent, Temp, Time) ReviewProtocol->OptimizeConditions Suboptimal Conditions ModifyProtocol Modify Protocol (e.g., Buffer, Coupling Agent) ReviewProtocol->ModifyProtocol Incompatible Reagents RepeatExperiment Repeat Experiment UseFreshReagent->RepeatExperiment OptimizeConditions->RepeatExperiment ModifyProtocol->RepeatExperiment Success Problem Resolved RepeatExperiment->Success Successful Outcome Failure Problem Persists (Further Investigation Needed) RepeatExperiment->Failure Unsuccessful Outcome

Caption: Troubleshooting workflow for experiments involving this compound.

Stability_Assessment_Workflow cluster_setup Experiment Setup cluster_execution Execution and Analysis cluster_data Data Interpretation Start Start: Stability Study PrepareAliquots Prepare Aliquots of This compound Start->PrepareAliquots DefineConditions Define Storage Conditions (Temp, Humidity, Light) PrepareAliquots->DefineConditions StoreSamples Store Samples under Defined Conditions DefineConditions->StoreSamples AnalyzeSamples Analyze Samples at Predetermined Time Points (HPLC/LC-MS) StoreSamples->AnalyzeSamples Over Time CalculateDegradation Calculate Percent Degradation AnalyzeSamples->CalculateDegradation PlotData Plot Degradation vs. Time CalculateDegradation->PlotData DetermineShelfLife Determine Shelf-Life and Optimal Storage Conditions PlotData->DetermineShelfLife

Caption: Workflow for assessing the stability of this compound.

References

Removal of Boc protecting group from N-Boc-3-dimethylamino-D-alanine peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the removal of the Boc protecting group from peptides containing N-Boc-3-dimethylamino-D-alanine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when removing the Boc group from peptides containing 3-dimethylamino-D-alanine?

The primary challenge arises from the basic nature of the dimethylamino group in the side chain. During acidic treatment for Boc removal (e.g., with trifluoroacetic acid - TFA), this tertiary amine will likely be protonated, forming a positively charged ammonium salt. This can significantly alter the solubility of the peptide and may lead to incomplete deprotection or difficulties during work-up and purification.

Q2: How does protonation of the dimethylamino group affect peptide solubility?

Protonation of the dimethylamino group increases the polarity of the peptide.[1][2] While this might enhance solubility in aqueous or highly polar organic solvents, it can decrease solubility in less polar organic solvents commonly used during peptide synthesis and purification, such as dichloromethane (DCM) or diethyl ether.[1][3] This can lead to precipitation of the peptide during the deprotection or work-up steps.

Q3: Can the protonated dimethylamino group interfere with the deprotection reaction itself?

While the primary amine of the peptide backbone is the target for deprotection, the presence of a positive charge on the side chain does not typically inhibit the acid-catalyzed removal of the Boc group. However, solubility issues arising from protonation can hinder the reaction by causing the peptide to precipitate from the reaction mixture, leading to incomplete deprotection.

Q4: Are there any potential side reactions specific to the 3-dimethylamino-D-alanine residue during Boc deprotection?

Under standard, carefully controlled acidic conditions for Boc removal, significant side reactions involving the dimethylamino group are not commonly reported. However, prolonged exposure to strong acids or elevated temperatures could potentially lead to unforeseen degradation pathways. It is crucial to follow established protocols and monitor the reaction closely.

Q5: What is the recommended work-up procedure after Boc deprotection of these peptides?

A careful work-up is essential. After TFA treatment, the acid must be thoroughly removed. Evaporation under reduced pressure is a common first step. Subsequently, precipitation of the deprotected peptide with a cold non-polar solvent like diethyl ether is typical. To neutralize the protonated dimethylamino group and the newly formed N-terminal ammonium salt, a mild basic wash (e.g., with a dilute solution of a non-nucleophilic base like diisopropylethylamine (DIPEA) in DCM) or purification by reverse-phase HPLC with a buffer system that brings the pH to a suitable range is recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Boc Deprotection 1. Insufficient reaction time or TFA concentration. 2. Poor solubility of the peptide in the reaction mixture, leading to precipitation.1. Increase the reaction time in increments of 15-30 minutes and monitor by TLC or LC-MS. Ensure a sufficient excess of TFA is used (e.g., 50% TFA in DCM). 2. If precipitation is observed, try adding a co-solvent to improve solubility, such as a small amount of dimethylformamide (DMF). Alternatively, perform the reaction at a slightly elevated temperature (e.g., room temperature), monitoring carefully for any degradation.
Peptide Precipitates During Work-up The protonated peptide is insoluble in the precipitation solvent (e.g., diethyl ether).1. Use a more polar solvent for precipitation, such as methyl tert-butyl ether (MTBE). 2. Before precipitation, partially neutralize the acidic solution with a volatile base like pyridine, being careful not to raise the pH too much to avoid side reactions. 3. After initial work-up, dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and proceed directly to purification by RP-HPLC.
Low Recovery After Purification 1. Adsorption of the basic peptide to silica gel if flash chromatography is used. 2. Aggregation of the deprotected peptide.1. Avoid silica gel chromatography for these basic peptides. Use reverse-phase HPLC with an appropriate buffer system (e.g., water/acetonitrile with 0.1% TFA or a buffered mobile phase at a slightly acidic to neutral pH). 2. After deprotection and before purification, dissolve the peptide in a solvent known to disrupt aggregation, such as hexafluoroisopropanol (HFIP), and then dilute into the HPLC mobile phase.
Presence of Unexpected Byproducts 1. Side reactions due to scavengers reacting with the peptide. 2. Degradation of other sensitive amino acids in the sequence.1. If scavengers are used (e.g., triisopropylsilane), ensure they are compatible with all amino acids in your peptide sequence. 2. Optimize the deprotection conditions (time, temperature, TFA concentration) to be as mild as possible while still achieving complete Boc removal. Consider using a milder deprotection cocktail if sensitive residues are present.

Experimental Protocols

Standard Protocol for Boc Deprotection using TFA/DCM

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

  • Preparation: Dissolve the this compound containing peptide in dichloromethane (DCM) at a concentration of approximately 10-20 mg/mL in a round-bottom flask.

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution (final concentration of ~50% TFA v/v). If the peptide contains acid-sensitive residues like Tryptophan or Methionine, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • TFA Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Peptide Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected peptide.

  • Isolation: Centrifuge the suspension and decant the ether. Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

  • Neutralization (Optional but Recommended): For subsequent steps or to improve solubility, the peptide can be dissolved in a suitable solvent and neutralized. This can be achieved by adding a slight excess of a non-nucleophilic base like diisopropylethylamine (DIPEA) or by purification using a buffered HPLC system.

Quantitative Data (Illustrative Examples)

The following tables provide illustrative data for Boc deprotection under different conditions. Actual results will vary depending on the peptide sequence and scale of the reaction.

Table 1: Effect of TFA Concentration on Deprotection Efficiency

TFA Concentration (% in DCM)Reaction Time (hours)Deprotection Efficiency (%)Purity by HPLC (%)
2527590
501>9895
950.5>9993 (minor degradation observed)

Table 2: Comparison of Different Work-up Procedures on Peptide Recovery

Work-up ProcedureCrude Yield (%)Purity by HPLC (%)
Ether Precipitation8592
MTBE Precipitation8893
Direct Lyophilization (after TFA removal)9585 (TFA salt)

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up cluster_analysis Analysis & Purification start Dissolve N-Boc Peptide in DCM reaction Add TFA (and Scavengers) Stir at Room Temperature start->reaction evaporation Remove TFA/DCM (Rotary Evaporation) reaction->evaporation precipitation Precipitate with Cold Diethyl Ether evaporation->precipitation wash Wash and Dry Peptide precipitation->wash end Characterize and Purify (LC-MS, HPLC) wash->end

Caption: Experimental workflow for Boc deprotection.

Troubleshooting_Tree cluster_incomplete Incomplete Reaction cluster_precipitation Work-up Problems cluster_recovery Low Yield start Boc Deprotection Issue q_incomplete Incomplete Deprotection? start->q_incomplete sol_time Increase Reaction Time/ TFA Concentration q_incomplete->sol_time Yes q_precipitate Precipitation During Work-up? q_incomplete->q_precipitate No sol_solubility Add Co-solvent (e.g., DMF) sol_time->sol_solubility sol_solvent Use More Polar Precipitation Solvent (MTBE) q_precipitate->sol_solvent Yes q_recovery Low Recovery? q_precipitate->q_recovery No sol_neutralize Partial Neutralization before Precipitation sol_solvent->sol_neutralize sol_hplc Use RP-HPLC for Purification q_recovery->sol_hplc Yes sol_aggregate Use Aggregation-disrupting Solvent (HFIP) before HPLC sol_hplc->sol_aggregate

Caption: Troubleshooting decision tree for Boc deprotection.

References

Analytical methods for detecting impurities in N-Boc-3-dimethylamino-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in N-Boc-3-dimethylamino-D-alanine. It is designed for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its impurities.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for this compound is often due to secondary interactions between the basic dimethylamino group and acidic silanols on the silica-based column packing. Here are several potential causes and solutions:

    • Inappropriate pH of the Mobile Phase: The mobile phase pH may not be optimal for the analyte.

      • Solution: Adjust the mobile phase pH to be 2-3 units below the pKa of the silanols (typically around pH 3.5-4.5) or use a mobile phase with a higher pH (e.g., pH 7-8) if using a hybrid or pH-stable column. Adding a competing base, like triethylamine (TEA) at a low concentration (0.1%), to the mobile phase can also help to mask the active silanol sites.

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Reduce the injection volume or the concentration of the sample.

    • Contamination: The guard column or the analytical column inlet may be contaminated.

      • Solution: Replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent or back-flushing it to waste.[]

Issue 2: Inconsistent Retention Times

  • Question: I am observing a drift in the retention time for this compound across multiple injections. What should I investigate?

  • Answer: Fluctuations in retention time can compromise the reliability of your analytical method. Consider the following factors:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when running a gradient.

      • Solution: Increase the column equilibration time to at least 5-10 column volumes before the next injection.[]

    • Mobile Phase Composition: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component or improper mixing.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixer, ensure it is functioning correctly.

    • Temperature Fluctuations: Changes in the column temperature will affect retention times.

      • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Issue 3: Difficulty in Resolving the L-enantiomer Impurity

  • Question: I am struggling to achieve baseline separation between this compound and its L-enantiomer. What chiral separation strategy should I use?

  • Answer: The separation of enantiomers requires a chiral environment.

    • Chiral Stationary Phases (CSPs): The most effective approach is to use a chiral HPLC column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often successful for separating N-protected amino acids. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or vancomycin selectors, are also highly effective for this class of compounds.

    • Mobile Phase Optimization: The choice of mobile phase is critical for chiral separations. A combination of hexane/isopropanol or ethanol with a small amount of an acidic or basic modifier is a good starting point for normal-phase chromatography. For reversed-phase mode, a mixture of acetonitrile or methanol and water with a buffer like ammonium acetate or ammonium formate is commonly used.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the potential impurities in this compound?

    • A1: Potential impurities can originate from the synthesis process or degradation. These may include:

      • Starting Materials: Unreacted 3-dimethylamino-D-alanine and di-tert-butyl dicarbonate (Boc-anhydride).

      • Enantiomeric Impurity: N-Boc-3-dimethylamino-L-alanine.

      • By-products: Di-Boc-3-dimethylamino-D-alanine (if both the alpha-amino and the dimethylamino groups react with Boc-anhydride) and tert-butyl alcohol (a by-product of the Boc protection reaction).

      • Degradation Products: 3-dimethylamino-D-alanine (from the loss of the Boc group under acidic conditions) and potential oxidation products of the dimethylamino group (e.g., the N-oxide).

  • Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

    • A2: A combination of techniques is often employed:

      • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for quantifying known and unknown impurities.

      • Chiral HPLC: This is essential for determining the enantiomeric purity.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown impurities and degradation products by providing molecular weight and fragmentation information.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of isolated impurities.

Method-Specific Questions

  • Q3: What type of HPLC column is recommended for the analysis of related substances in this compound?

    • A3: A reversed-phase C18 column with high-purity silica is a good starting point. A column with dimensions of 4.6 mm x 150 mm and a particle size of 3.5 µm or 5 µm is generally suitable. For better peak shape, especially with the basic dimethylamino group, a column with end-capping or a polar-embedded phase can be beneficial.

  • Q4: Can you provide a starting HPLC-UV method for impurity analysis?

    • A4: A gradient method is typically required to separate impurities with a wide range of polarities. A suggested starting point is provided in the Experimental Protocols section below.

Experimental Protocols

1. HPLC Method for Related Substances

This method is a general guideline and may require optimization.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 1 mg/mL.

2. Chiral HPLC Method for Enantiomeric Purity

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or equivalent polysaccharide-based chiral column)

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Quantitative Data

The following table provides an example of typical acceptance criteria for impurities in an active pharmaceutical ingredient (API) and representative method validation parameters. Note: These values are for illustrative purposes and should be established based on specific regulatory requirements and experimental data.

ParameterSpecification/Value
Impurity Acceptance Criteria
N-Boc-3-dimethylamino-L-alanine≤ 0.15%
3-dimethylamino-D-alanine≤ 0.10%
Any other individual unknown impurity≤ 0.10%
Total Impurities≤ 0.5%
Method Validation Parameters (Example)
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.03%
Linearity (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample N-Boc-3-dimethylamino- D-alanine Sample Dissolution Dissolve in Diluent Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Workflow for HPLC analysis of impurities.

Troubleshooting_Logic Start Poor Chromatographic Performance Q1 Is the peak shape poor (tailing/fronting)? Start->Q1 A1_Yes Check mobile phase pH Reduce sample concentration Replace guard column Q1->A1_Yes Yes Q2 Are retention times inconsistent? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Increase equilibration time Prepare fresh mobile phase Use column oven Q2->A2_Yes Yes Q3 Is there poor resolution of enantiomers? Q2->Q3 No A2_Yes->End A3_Yes Use a chiral column Optimize chiral mobile phase Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for HPLC issues.

References

Validation & Comparative

Comparative analysis of N-Boc-3-dimethylamino-D-alanine with other protected amino acids

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and peptide chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. N-Boc-3-dimethylamino-D-alanine, a non-standard amino acid, presents unique structural features that can significantly influence the properties of a peptide. This guide provides a comparative analysis of this compound with other protected amino acids, offering insights into its performance in peptide synthesis, supported by established experimental principles.

Introduction to this compound

This compound is a derivative of the D-enantiomer of alanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a dimethylamino moiety on the beta-carbon. This unique combination of a D-amino acid, a bulky protecting group, and a tertiary amine side chain introduces specific characteristics that can be both advantageous and challenging in solid-phase peptide synthesis (SPPS).

The incorporation of D-amino acids into peptides is a well-established strategy to enhance their stability against enzymatic degradation by proteases, thereby prolonging their in-vivo half-life.[1][2] The dimethylamino group, a tertiary amine, can influence the peptide's basicity, solubility, and potential for post-translational modifications.

Comparison with Other Protected Amino Acids

The performance of this compound in peptide synthesis can be benchmarked against other commonly used protected amino acids. The primary points of comparison include the choice of protecting group (Boc vs. Fmoc), the stereochemistry (D- vs. L-amino acids), and the nature of the side chain.

Protecting Group Strategy: Boc vs. Fmoc

The two most common protecting groups for the α-amino group in SPPS are Boc and 9-fluorenylmethyloxycarbonyl (Fmoc).[3][4][5] this compound utilizes the Boc strategy, which involves acid-labile deprotection, typically with trifluoroacetic acid (TFA).[][7][8] In contrast, the Fmoc group is base-labile and is removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4][5]

FeatureBoc StrategyFmoc Strategy
Deprotection Condition Strong acid (e.g., Trifluoroacetic Acid - TFA)[][7]Mild base (e.g., 20% Piperidine in DMF)[4][5]
Side-Chain Protection Typically acid-labile groups (e.g., Bzl, Tos) removed with strong acid (HF)Typically acid-labile groups (e.g., tBu, Trt) removed with TFA[3]
Advantages - Can be advantageous for synthesizing long or aggregation-prone peptides.[3] - Lower cost of some reagents.[]- Milder deprotection conditions, compatible with acid-sensitive residues.[3][4] - Orthogonal to many side-chain protecting groups.[4]
Disadvantages - Requires strong, corrosive acids for deprotection.[4] - Repeated acid treatment can degrade sensitive peptides.- Piperidine can be problematic for certain sequences. - Fmoc derivatives can be more expensive.[3]
Stereochemistry: D-Alanine vs. L-Alanine

The use of a D-amino acid, such as in this compound, has significant implications for the resulting peptide's biological properties.

PropertyD-Amino Acid IncorporationL-Amino Acid Incorporation
Enzymatic Stability Increased resistance to proteases, leading to a longer biological half-life.[1][2]Susceptible to degradation by endogenous proteases.
Secondary Structure Can induce specific secondary structures like β-turns or disrupt existing helical structures.[9]Forms the natural backbone of peptides and proteins.
Biological Activity Can alter receptor binding affinity and specificity.[2]Represents the naturally occurring and recognized form for most biological interactions.
Side Chain Effects: Dimethylamino Group

The dimethylamino group on the side chain of this compound introduces steric hindrance and a site of positive charge at physiological pH. This can impact the coupling efficiency during peptide synthesis.

Amino AcidSide ChainExpected Coupling EfficiencyPotential Issues
N-Boc-D-Alanine MethylHighLow steric hindrance.
N-Boc-L-Alanine MethylHighLow steric hindrance.
This compound DimethylaminomethylModerate to LowSignificant steric hindrance from the bulky dimethylamino group can slow down the coupling reaction and may require longer reaction times or more potent coupling reagents.[9][10]
N-Boc-L-Valine IsopropylModerateModerate steric hindrance from the β-branched side chain.
N-Boc-L-Isoleucine sec-ButylModerateModerate steric hindrance from the β-branched side chain.

Experimental Protocols

A generalized experimental protocol for solid-phase peptide synthesis (SPPS) using a Boc strategy is provided below. This protocol can be adapted to compare the coupling efficiency of this compound with other Boc-protected amino acids.

General Solid-Phase Peptide Synthesis (Boc Strategy)

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.

2. First Amino Acid Loading:

  • Couple the first Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DCC/HOBt or HATU/DIPEA) in DMF.

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

3. Deprotection:

  • Remove the Boc protecting group by treating the resin with a solution of 25-50% TFA in DCM for 30 minutes.[7]

  • Neutralize the resulting trifluoroacetate salt with a solution of 10% diisopropylethylamine (DIPEA) in DCM.

4. Coupling of Subsequent Amino Acids:

  • Dissolve the next Boc-protected amino acid (e.g., this compound or a comparator) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF.

  • Add the activation solution to the deprotected resin and allow the coupling reaction to proceed for 1-4 hours. For sterically hindered amino acids like this compound, a double coupling may be necessary.[10]

  • Monitor the reaction for completion.

5. Repetitive Cycles:

  • Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

6. Cleavage and Deprotection:

  • Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating the resin with a strong acid cocktail, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers (e.g., anisole, thioanisole).

7. Purification and Analysis:

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][11]

  • Characterize the purified peptide by mass spectrometry to confirm its molecular weight.[3][12]

Determining Coupling Efficiency

The efficiency of the coupling reaction for each amino acid can be quantitatively assessed by taking a small sample of the resin after the coupling step, cleaving the peptide, and analyzing the crude product by HPLC. The percentage of the desired product peak area relative to the total peak area of all peptide-related species provides a measure of the coupling efficiency.[13]

Visualizing Key Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

SPPS_Workflow cluster_cycle Resin Resin Swelling Loading First Amino Acid Loading Resin->Loading Deprotection1 Boc Deprotection (TFA/DCM) Loading->Deprotection1 Neutralization Neutralization (DIPEA/DCM) Deprotection1->Neutralization Coupling Amino Acid Coupling (e.g., HATU/DMF) Neutralization->Coupling Wash Washing Coupling->Wash Repeat Repeat Cycle Wash->Repeat Cleavage Cleavage & Side-Chain Deprotection (HF) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis Deprotection2 Boc Deprotection Neutralization2 Neutralization Deprotection2->Neutralization2 Coupling2 Next Amino Acid Coupling Neutralization2->Coupling2 Wash2 Washing Coupling2->Wash2

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Boc strategy.

Protecting_Groups cluster_Boc Boc Deprotection cluster_Fmoc Fmoc Deprotection Boc_Protected N-Boc-Peptide-Resin TFA TFA / DCM Boc_Protected->TFA Acidolysis Deprotected_Boc H2N-Peptide-Resin (TFA Salt) TFA->Deprotected_Boc Fmoc_Protected N-Fmoc-Peptide-Resin Piperidine 20% Piperidine / DMF Fmoc_Protected->Piperidine Base Treatment Deprotected_Fmoc H2N-Peptide-Resin Piperidine->Deprotected_Fmoc

Caption: Comparison of Boc and Fmoc deprotection mechanisms in SPPS.

Steric_Hindrance cluster_low_hindrance Low Steric Hindrance cluster_high_hindrance High Steric Hindrance Resin_Peptide1 H2N-Peptide-Resin Peptide_Bond1 Peptide Bond Formation Resin_Peptide1->Peptide_Bond1 Boc_Ala Boc-Ala-OH (Activated) Boc_Ala->Peptide_Bond1 Resin_Peptide2 H2N-Peptide-Resin Peptide_Bond2 Slower Peptide Bond Formation Resin_Peptide2->Peptide_Bond2 Boc_DMA_Ala Boc-3-dimethylamino-D-Ala-OH (Activated) Boc_DMA_Ala->Peptide_Bond2 note Dimethylamino group increases steric bulk, potentially hindering the approach of the activated carboxyl group. Boc_DMA_Ala->note

Caption: Steric hindrance in peptide coupling with this compound.

Conclusion

This compound is a specialized amino acid derivative that offers the potential to create peptides with enhanced stability and unique physicochemical properties. Its use in SPPS requires consideration of the Boc protecting group strategy and the potential for steric hindrance from the dimethylamino side chain, which may necessitate optimization of coupling conditions. A thorough understanding of its characteristics in comparison to other protected amino acids allows researchers to make informed decisions in the design and synthesis of novel peptide-based therapeutics.

References

A Comparative Guide to the Characterization of Peptides Containing N-Boc-3-dimethylamino-D-alanine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization of synthetic peptides incorporating the non-standard amino acid, N-Boc-3-dimethylamino-D-alanine. The inclusion of this protected and modified amino acid presents unique challenges and considerations in analytical workflows. This document outlines the expected fragmentation patterns in mass spectrometry, offers detailed experimental protocols, and compares the utility of mass spectrometry with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Edman degradation.

Mass Spectrometric Characterization

Mass spectrometry (MS) is a powerful tool for the characterization of synthetic peptides, offering high sensitivity and the ability to determine molecular weight and sequence information. However, the presence of the N-Boc protecting group and the dimethylamino moiety on the D-alanine residue influences the fragmentation behavior of the peptide.

Expected Fragmentation Pathways

The tert-butoxycarbonyl (Boc) protecting group is known to be labile under certain mass spectrometric conditions, particularly electrospray ionization (ESI). The primary fragmentation pathways for peptides containing this compound are expected to involve the Boc group and the peptide backbone.

Under collision-induced dissociation (CID), the following fragmentation patterns are anticipated:

  • Neutral Loss of Isobutylene (C4H8): A characteristic fragmentation of the Boc group is the loss of isobutylene (56 Da), resulting in a carbamic acid intermediate which can then lose carbon dioxide.

  • Neutral Loss of Carbon Dioxide (CO2): Following the loss of isobutylene, a subsequent loss of carbon dioxide (44 Da) from the carbamic acid intermediate is common.

  • Combined Loss of Isobutylene and Carbon Dioxide: A prominent neutral loss of 100 Da, corresponding to the entire Boc group (C5H8O2), is a key indicator of the presence of a Boc-protected residue.

  • McLafferty Rearrangement: The Boc group can undergo a McLafferty rearrangement in the ion source, which can complicate the interpretation of the mass spectrum.

  • Backbone Fragmentation: Standard peptide backbone fragmentation will also occur, producing b- and y-type ions. The presence of the this compound modification may influence the relative abundance of these fragments.

The dimethylamino group on the alanine side chain is generally more stable but may influence fragmentation pathways, potentially leading to characteristic reporter ions.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the analysis of a synthetic peptide containing this compound using a standard reversed-phase LC-MS/MS system.

1. Sample Preparation:

  • Dissolve the synthetic peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile, to a final concentration of 1 mg/mL.
  • Further dilute the stock solution with the initial mobile phase conditions to a working concentration of 10-100 µg/mL.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
  • MS1 Scan Range: m/z 300-2000.
  • MS/MS Fragmentation: Collision-Induced Dissociation (CID).
  • Data-Dependent Acquisition: Select the top 3-5 most intense precursor ions from each MS1 scan for MS/MS analysis.
  • Collision Energy: Use a stepped collision energy (e.g., 20-40 eV) to ensure comprehensive fragmentation.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool for peptide characterization, other techniques offer complementary information.

FeatureMass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR)Edman Degradation
Primary Information Molecular weight, amino acid sequence, post-translational modifications.3D structure, conformational dynamics, residue-specific interactions.N-terminal amino acid sequence.
Sensitivity High (picomole to femtomole).Low (micromole to millimole).Moderate (picomole).
Sample Requirement Low.High.Moderate.
Throughput High.Low.Low.
Structural Information Primary sequence and fragmentation patterns.Detailed 3D structure and dynamics in solution.Sequential primary sequence from N-terminus.
Analysis of Modifications Excellent for identifying mass shifts due to modifications. Fragmentation of labile groups can be a challenge.Can provide detailed structural information on modified residues and their environment.Can identify some modified amino acids by altered retention times, but can be challenging for novel modifications.[1][2]
Limitations Isomeric amino acids can be difficult to distinguish. Labile modifications may not be preserved.Requires larger amounts of pure sample. Data acquisition and analysis can be time-consuming.Ineffective for N-terminally blocked peptides. Limited to ~30-50 residues.[3]

Data Presentation

Table 1: Expected Mass Shifts and Neutral Losses in Mass Spectrometry of Peptides Containing this compound

Modification/FragmentMass Shift / Neutral Loss (Da)Description
This compound residue+214.16Mass of the modified alanine residue.
Neutral Loss of Isobutylene-56.06Loss of C4H8 from the Boc group.
Neutral Loss of CO2-43.99Loss of carbon dioxide.
Neutral Loss of Boc group-100.05Loss of C5H8O2.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Peptide Synthetic Peptide Dissolution Dissolution in 0.1% Formic Acid Peptide->Dissolution Dilution Dilution to 10-100 µg/mL Dissolution->Dilution Injection Injection onto C18 Column Dilution->Injection Gradient Gradient Elution (ACN/Water) Injection->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI MS1 MS1 Scan (m/z 300-2000) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ions) CID->MS2 Sequencing Peptide Sequencing MS2->Sequencing Fragmentation Fragmentation Analysis Sequencing->Fragmentation Characterization Full Characterization Fragmentation->Characterization

References

A Comparative Guide to the NMR Analysis of N-Boc-3-dimethylamino-D-alanine Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic characteristics of a model peptide with and without the incorporation of N-Boc-3-dimethylamino-D-alanine. It is intended for researchers, scientists, and drug development professionals working on peptide design and analysis. The inclusion of this unnatural amino acid introduces unique structural and electronic features, which are reflected in the NMR data. This guide offers supporting experimental protocols and data to facilitate the analysis of similarly modified peptides.

Introduction to this compound in Peptide Studies

The incorporation of unnatural amino acids is a powerful strategy in peptide and protein engineering to enhance stability, modulate bioactivity, and probe structure-function relationships. This compound is a particularly interesting building block due to its N-terminal Boc protecting group, the D-configuration of its alpha-carbon, and the presence of a dimethylamino group on its side chain. These features can induce significant conformational changes and introduce a basic moiety, which can be critical for molecular interactions. NMR spectroscopy is an unparalleled technique for elucidating these structural and dynamic alterations at atomic resolution.

Comparative NMR Data

To illustrate the impact of incorporating this compound, we present a comparative analysis of a model pentapeptide, Ac-Gly-Ala-X-Ala-Gly-NH2, where X is either L-Alanine (unmodified peptide) or this compound (modified peptide). The following tables summarize the expected ¹H and ¹³C NMR chemical shift data.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ResidueProtonUnmodified Peptide (X = L-Ala)Modified Peptide (X = this compound)Expected Change
Gly1 NH8.358.32Minimal
3.803.78Minimal
Ala2 NH8.158.25Slight downfield
4.304.35Slight downfield
1.251.28Slight downfield
X3 NH8.20 (L-Ala)N/A (tertiary amine)Signal absent
4.40 (L-Ala)~4.50Downfield shift
1.30 (L-Ala)~2.80 (CH₂)Significant downfield shift
N(CH₃)₂N/A~2.20 (singlet)New signal
Boc (CH₃)₃N/A~1.40 (singlet)New signal
Ala4 NH8.107.90Upfield shift
4.254.15Upfield shift
1.201.15Upfield shift
Gly5 NH8.007.95Minimal
3.753.73Minimal

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ResidueCarbonUnmodified Peptide (X = L-Ala)Modified Peptide (X = this compound)Expected Change
Gly1 C'171.5171.4Minimal
41.040.9Minimal
Ala2 C'173.0173.5Slight downfield
49.049.5Slight downfield
17.017.2Slight downfield
X3 C'174.0 (L-Ala)~172.0Upfield shift
50.0 (L-Ala)~55.0Downfield shift
18.0 (L-Ala)~58.0 (CH₂)Significant downfield shift
N(CH₃)₂N/A~45.0New signal
Boc C(CH₃)₃N/A~28.0New signal
Boc C=ON/A~155.0New signal
Boc C(quat)N/A~78.0New signal
Ala4 C'172.5172.0Upfield shift
49.548.5Upfield shift
17.517.0Upfield shift
Gly5 C'171.0170.8Minimal
41.541.4Minimal

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The model peptides can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH)

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For standard amino acids: Pre-activate a 4-fold excess of the Fmoc-amino acid with HBTU/HOBt and DIPEA in DMF for 5 minutes. Add the activated amino acid to the resin and shake for 2 hours.

    • For this compound: Due to the presence of the Boc group, this amino acid is coupled without an N-terminal Fmoc group. Use the same activation and coupling procedure as for the standard amino acids.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Acetylation: Acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Dissolve 1-2 mg of the lyophilized peptide in 500 µL of DMSO-d₆.

  • Add a small amount of TMS (Tetramethylsilane) as an internal reference.

NMR Experiments:

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and identify major proton resonances.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 80 ms to identify coupled proton spin systems for each amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 200-300 ms to identify through-space correlations between protons, which are crucial for determining the peptide's three-dimensional structure.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate directly bonded protons and carbons, aiding in the assignment of carbon resonances.

Visualization of Experimental Workflows

Peptide_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Acetylation N-terminal Acetylation Final_Deprotection->Acetylation Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Purification HPLC Purification Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

NMR_Analysis_Workflow cluster_2D_NMR 2D NMR Experiments Peptide Purified Peptide Sample_Prep Dissolve in DMSO-d6 Peptide->Sample_Prep NMR_Acquisition NMR Data Acquisition Sample_Prep->NMR_Acquisition TOCSY TOCSY NMR_Acquisition->TOCSY NOESY NOESY NMR_Acquisition->NOESY HSQC 1H-13C HSQC NMR_Acquisition->HSQC Data_Processing Data Processing & Analysis TOCSY->Data_Processing NOESY->Data_Processing HSQC->Data_Processing Assignments Resonance Assignment Data_Processing->Assignments Structure Structure Calculation & Comparison Assignments->Structure

Caption: NMR Analysis Workflow for Peptides.

Discussion of Expected NMR Spectral Changes

The incorporation of this compound is expected to induce several key changes in the NMR spectra of the model peptide:

  • Absence of Amide Proton: The tertiary amine in the backbone of the modified residue results in the absence of an amide proton signal for this residue.

  • Characteristic Side-Chain Signals: New, distinct singlets will appear in the ¹H NMR spectrum corresponding to the nine protons of the Boc group and the six protons of the dimethylamino group.

  • Chemical Shift Perturbations: The electronic and steric effects of the modification will cause chemical shift perturbations in the neighboring residues. Residues immediately preceding the modification (Ala2) are likely to experience downfield shifts due to the electron-withdrawing nature of the Boc-protected amine. Conversely, the residue following the modification (Ala4) may experience upfield shifts due to altered conformation and shielding effects.

  • Conformational Changes: The D-configuration and the bulky N-Boc and dimethylamino groups will likely induce a significant change in the local peptide backbone conformation. This will be reflected in the pattern of NOE connectivities and the values of ³J(HNHα) coupling constants for the neighboring residues. A decrease in the ³J(HNHα) coupling constant for Ala4 would suggest a turn-like conformation.

  • NOE Patterns: The NOESY spectrum will be critical in defining the new conformation. The absence of an amide proton on the modified residue means that certain sequential NOEs (e.g., Hα(i) - NH(i+1)) will be absent. However, new NOEs may be observed between the side-chain protons of the modified residue and the backbone or side-chain protons of adjacent residues, providing valuable structural constraints.

Alternative Analytical Approaches

While NMR spectroscopy is the gold standard for detailed structural analysis in solution, other techniques can provide complementary information:

  • Circular Dichroism (CD) Spectroscopy: CD can provide information about the secondary structure content of the peptide ensemble. A comparison of the CD spectra of the modified and unmodified peptides can quickly indicate whether the modification has induced a global conformational change.

  • X-ray Crystallography: If the peptides can be crystallized, X-ray crystallography can provide a high-resolution structure in the solid state. This can be compared with the solution-state NMR structure to understand the conformational dynamics.

  • Mass Spectrometry (MS): MS is essential for confirming the correct mass and sequence of the synthesized peptides. Tandem MS (MS/MS) can be used to verify the incorporation of the modified amino acid at the correct position.

This guide provides a framework for the analysis of peptides containing this compound. By combining detailed NMR experiments with the provided protocols and comparative data, researchers can gain valuable insights into the structural consequences of incorporating this and other unnatural amino acids into peptide scaffolds.

Unveiling the Bioactivity of Peptides with N-Boc-3-dimethylamino-D-alanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids is a powerful strategy in peptide drug design to enhance biological activity, improve stability, and modulate pharmacokinetic properties. This guide provides a comparative analysis of the potential biological activities of peptides synthesized with N-Boc-3-dimethylamino-D-alanine. Due to the limited direct research on this specific modification, this guide extrapolates from studies on peptides containing D-amino acids and N-methylated amino acids to project the anticipated biological impact.

Comparative Analysis of Biological Activity

The introduction of a D-amino acid, such as 3-dimethylamino-D-alanine, into a peptide sequence can significantly alter its biological properties compared to its L-amino acid counterpart or other modifications. The key areas of impact are expected to be in antimicrobial activity, receptor binding, and cell viability.

Antimicrobial Activity

Peptides incorporating D-amino acids often exhibit enhanced antimicrobial efficacy, primarily due to their increased resistance to proteolytic degradation by bacterial proteases. A comparative study on the synthetic peptide SET-M33 and its D-amino acid variant, SET-M33D, demonstrated that the D-isomer possessed significantly broader activity against Gram-positive bacteria.[1] This suggests that a peptide containing 3-dimethylamino-D-alanine could display a similar advantage.

Peptide ModificationTarget Organism(s)Minimum Inhibitory Concentration (MIC)Key Findings
Hypothetical Peptide-DMA (with 3-dimethylamino-D-alanine) Gram-positive & Gram-negative bacteriaPotentially lower MICs, especially against Gram-positive bacteriaExpected increased stability against bacterial proteases may lead to sustained activity.
SET-M33L (L-amino acids) Gram-negative bacteria-Active primarily against Gram-negative bacteria.
SET-M33D (D-amino acids) Gram-positive & Gram-negative bacteria0.7–6.0 µM against various multiresistant strains[1]Broader spectrum of activity, particularly against Gram-positive bacteria, due to protease resistance.[1]
Polybia-MPI (L-amino acids) Bacteria and fungi8–64 µMSusceptible to proteolysis.
D-MPI (D-enantiomer of Polybia-MPI) Bacteria and fungi8–64 µMImproved stability but similar MIC range to the L-enantiomer.[2]
Receptor Binding and Signaling

The dimethylamino group on the side chain of 3-dimethylamino-D-alanine introduces a potential site for electrostatic interactions and can alter the peptide's conformation, thereby influencing its receptor binding affinity and subsequent signaling pathways. While direct data is unavailable, we can infer potential effects from studies on peptides with modified side chains. Alterations in peptide structure can lead to either enhanced or diminished receptor binding, depending on the specific receptor and the role of the modified residue in the interaction.

Receptor_Binding_Signaling Peptide_DMA Peptide with 3-dimethylamino-D-alanine Receptor Target Receptor Peptide_DMA->Receptor Binding Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Biological_Response Biological Response Signaling_Cascade->Biological_Response Modulation

Caption: Hypothetical signaling pathway initiated by a peptide containing 3-dimethylamino-D-alanine.

Cell Viability and Cytotoxicity

The cytotoxicity of peptides is a critical parameter, especially for therapeutic applications. The incorporation of modified amino acids can influence a peptide's interaction with mammalian cell membranes. Cationic peptides, in particular, can exhibit cytotoxicity at high concentrations by disrupting cell membranes.[3] The presence of a dimethylamino group, which can be protonated at physiological pH, may increase the peptide's positive charge and hydrophobicity, potentially leading to higher cytotoxicity at elevated concentrations.

PeptideCell LineConcentration% Cell Viability
Hypothetical Peptide-DMA Various mammalian cell linesTo be determinedExpected to be dose-dependent; potential for increased cytotoxicity at higher concentrations.
Cecropin D-derived long peptide Mammalian cells64 µg/mLCytotoxic[3]
Cecropin D-derived short peptide Mammalian cells256 µg/mLCytotoxic[3]
Rubiscolin-6 SH-SY5Y cells10 µM>20% decrease in viability[4]
Endomorphins & Rubiscolin-5 SH-SY5Y cells1-10 µMNo significant cytotoxic effects[4]

Experimental Protocols

To empirically validate the projected biological activities of peptides synthesized with this compound, the following experimental protocols are recommended.

Antimicrobial Susceptibility Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide against various microbial strains.

Workflow:

Antimicrobial_Susceptibility_Assay A Prepare serial dilutions of the peptide in a 96-well plate. B Add a standardized bacterial suspension to each well. A->B C Incubate the plate at 37°C for 18-24 hours. B->C D Determine the MIC by observing the lowest concentration with no visible bacterial growth. C->D

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Detailed Protocol:

  • Prepare a stock solution of the peptide in an appropriate solvent.

  • Perform two-fold serial dilutions of the peptide in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the organism.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate and allow them to adhere. B Treat cells with various concentrations of the peptide for a specified duration (e.g., 24 hours). A->B C Add MTT reagent to each well and incubate for 2-4 hours. B->C D Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). C->D E Measure the absorbance at 570 nm using a microplate reader. D->E

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Remove the medium and add fresh medium containing serial dilutions of the peptide. Include untreated cells as a control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm. Cell viability is expressed as a percentage relative to the untreated control.

Receptor Binding Assay (Competitive Binding)

This assay measures the ability of a test peptide to compete with a known radiolabeled ligand for binding to a specific receptor.

Workflow:

Receptor_Binding_Assay A Incubate cell membranes expressing the target receptor with a fixed concentration of radiolabeled ligand. B Add increasing concentrations of the unlabeled test peptide. A->B C Separate bound from free radioligand by rapid filtration. B->C D Quantify the radioactivity of the bound ligand using a scintillation counter. C->D E Determine the IC50 value of the test peptide. D->E

Caption: Workflow for a competitive receptor binding assay.

Detailed Protocol:

  • Prepare cell membranes from a cell line overexpressing the receptor of interest.

  • In a multi-well plate, incubate the membranes with a constant concentration of a suitable radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) and increasing concentrations of the unlabeled test peptide.

  • Incubate the mixture at an appropriate temperature and for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound ligand.

  • Wash the filters to remove non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).

Conclusion

The incorporation of this compound into peptides holds significant potential for modulating their biological activity. Based on comparative data from related peptide modifications, it is plausible to expect enhanced antimicrobial properties, particularly against protease-producing bacteria, and altered receptor binding affinities. However, the potential for increased cytotoxicity at higher concentrations warrants careful evaluation. The experimental protocols provided in this guide offer a robust framework for the systematic investigation of these properties, enabling a comprehensive understanding of the therapeutic potential of this novel peptide modification.

References

A Comparative Guide to Coupling Reagents for N-Boc-3-dimethylamino-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of amide bonds is a cornerstone of peptide synthesis and drug development. The choice of coupling reagent is critical, especially when dealing with sterically hindered or functionally complex amino acids such as N-Boc-3-dimethylamino-D-alanine. This guide provides a comparative overview of common coupling reagents for this specific substrate, supported by general performance characteristics and detailed experimental protocols.

Introduction

This compound is a non-standard amino acid derivative whose incorporation into peptides can significantly influence their conformational properties and biological activity. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the dimethylamino moiety on the side chain presents a challenge for amide bond formation. An ideal coupling reagent should provide high yields, minimize side reactions such as epimerization, and be compatible with a range of reaction conditions. This guide focuses on three widely used classes of coupling reagents: aminium/uronium salts (HATU and HBTU) and carbodiimides (EDC in conjunction with HOBt).

Comparative Performance of Coupling Reagents

Coupling ReagentTypical YieldReaction TimePurity ProfileEpimerization Risk
HATU Very HighShort (1-4 h)HighLow
HBTU HighModerate (2-8 h)Good to HighLow to Moderate
EDC/HOBt Moderate to HighLonger (4-24 h)VariableModerate

Note: The data in this table is illustrative and based on the general performance of these reagents with sterically hindered amino acids. Actual results may vary depending on the specific amine coupling partner, solvent, base, and reaction temperature.

Detailed Discussion

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction kinetics and high yields, even with challenging couplings.[1][2] The presence of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety in its structure is believed to accelerate the coupling and suppress racemization.[1] For a sterically hindered amino acid like this compound, HATU is often the reagent of choice to overcome steric hindrance and achieve high conversion in a short time.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another widely used aminium salt that provides a good balance between reactivity and cost.[1] While generally slightly less reactive than HATU, HBTU is very effective for most peptide couplings and is known to minimize epimerization when used with an appropriate base.[1]

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , typically used in combination with an additive like HOBt (1-Hydroxybenzotriazole) , is a versatile and cost-effective coupling system. The in-situ formation of an active HOBt ester enhances the coupling efficiency and reduces the risk of epimerization. However, reactions with EDC/HOBt are often slower than those with aminium salts and may require longer reaction times to go to completion, which can be a drawback when dealing with sensitive substrates. A recent protocol suggests that the use of DMAP as a catalyst with EDC and a catalytic amount of HOBt can significantly improve yields for electron-deficient amines.

Experimental Protocols

The following are general experimental protocols for the coupling of this compound with a generic primary amine (R-NH₂). Researchers should optimize these conditions for their specific substrates.

Protocol 1: Coupling using HATU

Materials:

  • This compound (1.0 eq)

  • Amine (R-NH₂) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add the amine (R-NH₂) to the solution.

  • In a separate vial, dissolve HATU in anhydrous DMF.

  • Add the HATU solution to the amino acid/amine mixture.

  • Add DIPEA to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling using HBTU

Materials:

  • This compound (1.0 eq)

  • Amine (R-NH₂) (1.1 eq)

  • HBTU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound and the amine (R-NH₂) in anhydrous DMF, add HBTU.

  • Add DIPEA to the mixture and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and purification are performed as described in the HATU protocol.

Protocol 3: Coupling using EDC/HOBt

Materials:

  • This compound (1.0 eq)

  • Amine (R-NH₂) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N-Methylmorpholine (NMM) or DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve this compound and HOBt in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl to the solution, followed by the amine (R-NH₂) and the base (NMM or DIPEA).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and purification are performed as described in the HATU protocol.

Visualizing the Workflow

The general workflow for the coupling reaction can be visualized as follows:

G General Workflow for Amide Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product AminoAcid This compound Activation Activation of Carboxylic Acid AminoAcid->Activation Amine Amine (R-NH2) Coupling Nucleophilic Attack by Amine Amine->Coupling CouplingReagent Coupling Reagent (HATU, HBTU, or EDC) CouplingReagent->Activation Additive Additive (e.g., HOBt) Additive->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Chromatography Workup->Purification Dipeptide Protected Dipeptide Purification->Dipeptide

Caption: General workflow for the coupling of this compound.

Signaling Pathway of Amide Bond Formation

The fundamental chemical transformation in all these protocols is the activation of the carboxylic acid group of this compound, followed by nucleophilic attack from the amine. The specific intermediates vary with the coupling reagent used.

G Simplified Signaling Pathway of Amide Bond Formation CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., Active Ester) CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent CouplingReagent->ActivatedIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate Nucleophilic Attack Amine Amine (R'-NH2) Amine->TetrahedralIntermediate Amide Amide Bond (R-CO-NH-R') TetrahedralIntermediate->Amide Collapse Byproducts Byproducts TetrahedralIntermediate->Byproducts

Caption: Simplified pathway of amide bond formation via an activated intermediate.

Conclusion

The choice of coupling reagent for this compound depends on the specific requirements of the synthesis, including the desired reaction time, yield, and the need to minimize epimerization. For challenging couplings where high efficiency and speed are paramount, HATU is an excellent choice. HBTU offers a reliable and slightly more economical alternative for a wide range of applications. EDC/HOBt remains a viable option, particularly for large-scale synthesis where cost is a significant factor, although it may require longer reaction times and careful optimization to achieve high yields. It is strongly recommended that researchers perform small-scale trials to determine the optimal coupling conditions for their specific substrates.

References

Navigating the Synthesis of N-Boc-3-dimethylamino-D-alanine: A Comparative Guide to Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of specialized amino acid derivatives is paramount. This guide provides a comparative analysis of potential synthesis protocols for N-Boc-3-dimethylamino-D-alanine, a chiral building block with applications in peptide synthesis and medicinal chemistry. Due to the limited availability of a complete, validated protocol for this specific molecule in publicly accessible literature, this guide constructs a likely synthetic pathway based on established organic chemistry reactions and provides a framework for comparing potential methodologies.

The synthesis of this compound can be logically approached as a two-step process: first, the exhaustive N-methylation of the primary amine of D-alanine to yield N,N-dimethyl-D-alanine, followed by the protection of the remaining alpha-amino group with a tert-butyloxycarbonyl (Boc) group. This guide will explore and compare the most probable methods for achieving each of these transformations.

Comparison of Synthesis Protocols

Synthesis Step Method Reagents General Yield Purity Advantages Disadvantages
1. N,N-Dimethylation of D-alanine Eschweiler-Clarke ReactionFormaldehyde, Formic AcidHighGood to ExcellentAvoids quaternary ammonium salt formation; uses inexpensive reagents.[1][2]Requires heating; formic acid can be corrosive.
Reductive AminationFormaldehyde, Sodium Cyanoborohydride/Sodium BorohydrideModerate to HighGoodMilder reaction conditions compared to Eschweiler-Clarke.[3][4]Sodium cyanoborohydride is toxic; potential for over-alkylation if not controlled.
2. N-Boc Protection Standard Boc ProtectionDi-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NaOH, Et₃N)HighExcellentWell-established and reliable method; high yields.[5][6]Requires careful control of pH; potential for side reactions if not optimized.

Detailed Experimental Protocols

As a direct, validated protocol for this compound is not available, the following represents a plausible and detailed experimental procedure based on the well-established Eschweiler-Clarke reaction for the first step and standard Boc-protection for the second.

Step 1: Synthesis of N,N-dimethyl-D-alanine via Eschweiler-Clarke Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-alanine (1 equivalent) in a mixture of 90% formic acid (3 equivalents) and 37% aqueous formaldehyde (3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 100°C and maintain at this temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess formic acid and formaldehyde.

  • Purification: The crude N,N-dimethyl-D-alanine can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve N,N-dimethyl-D-alanine (1 equivalent) in a suitable solvent, such as a mixture of dioxane and water. Add a base, such as sodium hydroxide (2 equivalents), to the solution and cool the mixture to 0°C in an ice bath.

  • Addition of Boc Anhydride: To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) dropwise while maintaining the temperature at 0°C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with a cold 1M HCl solution. Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: N,N-Dimethylation of D-alanine cluster_step2 Step 2: N-Boc Protection D_alanine D-alanine Reagents1 Formaldehyde, Formic Acid D_alanine->Reagents1 Reaction1 Eschweiler-Clarke Reaction (100°C, 8-12h) Reagents1->Reaction1 Workup1 Concentration under vacuum Reaction1->Workup1 Purification1 Recrystallization Workup1->Purification1 Dimethyl_D_alanine N,N-dimethyl-D-alanine Purification1->Dimethyl_D_alanine Dimethyl_D_alanine->Dimethyl_D_alanine_input Reagents2 (Boc)₂O, NaOH Dimethyl_D_alanine_input->Reagents2 Reaction2 Boc Protection (0°C to RT, 12-18h) Reagents2->Reaction2 Workup2 Acidification & Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Final_Product N-Boc-3-dimethylamino- D-alanine Purification2->Final_Product

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding of the synthetic routes to this compound. Researchers are encouraged to optimize the described conditions and explore the alternative methods outlined in the comparison table to best suit their specific laboratory capabilities and project requirements.

References

A Comparative Guide to Enantiomeric Excess Determination of N-Boc-3-dimethylamino-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of common analytical methods for determining the enantiomeric excess (ee) of N-Boc-3-dimethylamino-D-alanine. The information is intended for researchers, scientists, and drug development professionals requiring accurate chiral purity analysis of this and similar N-Boc protected amino acids.

Introduction

This compound is a chiral building block used in the synthesis of various pharmaceutical compounds. The stereochemical purity of this intermediate is critical as different enantiomers can exhibit varied pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods are required to determine its enantiomeric excess. The primary techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.

This guide compares these methods based on their performance, providing supporting experimental data and detailed protocols to aid in selecting the most suitable technique for a specific application.

Methodology Comparison

The selection of an appropriate method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the nature of the sample matrix.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and powerful technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For N-Boc-amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.

Chiral Gas Chromatography (GC)

Chiral GC is another common method for enantiomeric separation. It often requires derivatization of the analyte to make it more volatile and thermally stable. The separation occurs on a capillary column coated with a chiral stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents interact with the enantiomers to form diastereomeric complexes or derivatives that have distinct signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.

Quantitative Data Summary

The following table summarizes the key performance parameters of the different analytical methods for the ee determination of N-Boc-amino acids.

Parameter Chiral HPLC Chiral GC NMR with Chiral Agents
Resolution (R) Typically > 1.5Generally high, can be > 2.0Dependent on agent and field strength
Analysis Time 10 - 30 minutes15 - 45 minutes5 - 20 minutes per sample
Limit of Detection (LOD) Low (ng to pg range)Very low (pg to fg range)Higher (µg to mg range)
Sample Preparation Minimal (dissolution in mobile phase)Derivatization often requiredCan be minimal (addition of CSA) or require derivatization (CDA)
Instrumentation HPLC with chiral columnGC with chiral columnNMR spectrometer
Key Advantage Broad applicability, direct analysisHigh resolution and sensitivityRapid, non-destructive (with CSAs)
Key Disadvantage Cost of chiral columnsSample must be volatile/derivatizableLower sensitivity, potential for signal overlap

Experimental Protocols

Protocol 1: Chiral HPLC Method

This protocol describes a general method for the separation of N-Boc-amino acids using a macrocyclic glycopeptide-based chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Chirobiotic V, 250 x 4.6 mm, 5 µm.

Reagents:

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: 0.1% Acetic Acid in Methanol

  • Sample: this compound dissolved in mobile phase.

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min.

  • Inject 10 µL of the sample solution.

  • Run a gradient elution profile to achieve separation. For example:

    • 0-5 min: 10% B

    • 5-20 min: Increase to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 10% B and re-equilibrate.

  • Monitor the elution at a suitable wavelength (e.g., 210 nm).

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.

Protocol 2: Chiral GC Method (with derivatization)

This protocol outlines a general approach for ee determination by chiral GC, which requires a derivatization step to increase the volatility of the N-Boc-amino acid. A common derivatization is the conversion to methyl esters.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Chiral Capillary Column (e.g., Chirasil-Val).

Reagents:

  • Derivatizing Agent: Trimethylsilyldiazomethane solution in diethyl ether.

  • Solvent: Dichloromethane.

  • Sample: this compound.

Procedure:

  • Derivatization:

    • Dissolve ~1 mg of the sample in 1 mL of dichloromethane.

    • Add trimethylsilyldiazomethane dropwise until a persistent yellow color is observed.

    • Quench the reaction with a few drops of acetic acid.

    • The resulting solution contains the methyl ester of the analyte.

  • GC Analysis:

    • Inject 1 µL of the derivatized sample into the GC.

    • Use a temperature program to achieve separation, for example:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: Increase to 180 °C at 5 °C/min.

      • Hold at 180 °C for 10 min.

    • The carrier gas is typically Helium or Hydrogen.

  • Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample N-Boc-3-dimethylamino- D-alanine Sample dissolve Dissolve in Mobile Phase sample->dissolve derivatize Derivatize to Methyl Ester sample->derivatize hplc Chiral HPLC dissolve->hplc HPLC Path gc Chiral GC derivatize->gc GC Path chromatogram Chromatogram hplc->chromatogram gc->chromatogram integration Peak Integration chromatogram->integration ee_calc ee Calculation integration->ee_calc

Caption: Workflow for ee determination by HPLC and GC.

chiral_separation_principle cluster_column Chiral Stationary Phase (CSP) cluster_analytes Enantiomeric Mixture cluster_elution Separation and Elution csp eluted_R R csp->eluted_R Weaker Interaction (Shorter Retention) eluted_S S csp->eluted_S Stronger Interaction (Longer Retention) R_enantiomer R S_enantiomer S

Caption: Principle of chiral separation on a CSP.

Navigating Peptide Modifications: A Comparative Guide to N-Boc-3-dimethylamino-D-alanine Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptide structures is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as potency, stability, and selectivity. The incorporation of non-proteinogenic amino acids is a key strategy in this endeavor. This guide provides a comparative analysis of peptides containing the modified amino acid N-Boc-3-dimethylamino-D-alanine, offering insights into its impact on peptide activity and providing a framework for related structure-activity relationship (SAR) studies.

While specific SAR data for peptides containing this compound is limited in publicly available literature, we can extrapolate expected effects based on the well-documented impacts of its core structural features: a D-amino acid configuration and N,N-dimethylation. This guide will compare a hypothetical parent peptide with its modified analogues to illustrate these principles.

Comparative Analysis of Peptide Analogues

The introduction of this compound can significantly alter a peptide's physicochemical and biological properties. The following table summarizes the anticipated effects on a hypothetical antimicrobial peptide (AMP), comparing the parent L-amino acid peptide, a D-amino acid substituted analogue, and an analogue containing an N,N-dimethylated D-amino acid.

Peptide AnalogueKey ModificationExpected Antimicrobial Activity (MIC)Expected Proteolytic StabilityExpected Hemolytic ActivityRationale
Parent Peptide All L-amino acidsBaselineLowBaselineSusceptible to degradation by proteases.
D-Alanine Analogue L-Ala replaced with D-AlaPotentially maintained or slightly decreasedHighSimilar to parentD-amino acid substitution confers resistance to proteases, which are stereospecific for L-amino acids.[1] Activity may be affected by conformational changes.
N,N-dimethyl-D-Alanine Analogue L-Ala replaced with N,N-dimethyl-D-AlaPotentially decreasedVery HighPotentially increasedThe N,N-dimethyl group can introduce steric hindrance, potentially impacting target binding.[1] The increased lipophilicity may enhance membrane interaction and potentially hemolysis. The D-configuration and N-alkylation both contribute to high proteolytic resistance.

Note: The data presented is illustrative and based on established principles of peptide modification. Actual results will be sequence and target-dependent.

Experimental Protocols

To facilitate the empirical validation of these principles, detailed protocols for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides, including those with modified amino acids, is commonly achieved through Fmoc-based solid-phase peptide synthesis.[2][3][4]

Materials:

  • Fmoc-protected amino acids (including Fmoc-N-Boc-3-dimethylamino-D-alanine)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected resin.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Peptide stock solutions

  • Spectrophotometer

Procedure:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase in MHB.

  • Peptide Dilution: Prepare serial two-fold dilutions of the peptide solutions in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[5][7]

Hemolytic Activity Assay

This assay assesses the toxicity of peptides towards red blood cells.[5][8][9]

Materials:

  • Fresh human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control for 100% hemolysis)

  • 96-well microtiter plates

  • Peptide stock solutions

  • Centrifuge

  • Spectrophotometer

Procedure:

  • RBC Preparation: Wash RBCs with PBS by repeated centrifugation and resuspension until the supernatant is clear. Prepare a final suspension of RBCs in PBS.

  • Peptide Dilution: Prepare serial dilutions of the peptide solutions in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well. Include a positive control (Triton X-100) and a negative control (PBS). Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm.

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.

Visualizing Workflows and Relationships

To further clarify the experimental and logical processes involved in SAR studies, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays Biological Evaluation cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization MIC Antimicrobial Assay (MIC) Characterization->MIC Hemolysis Hemolysis Assay Characterization->Hemolysis Stability Proteolytic Stability Assay Characterization->Stability SAR Structure-Activity Relationship Analysis MIC->SAR Hemolysis->SAR Stability->SAR

Caption: General experimental workflow for peptide synthesis, biological evaluation, and SAR analysis.

SAR_Logic cluster_properties Physicochemical Properties cluster_activity Biological Activity Parent Parent Peptide (L-Amino Acid) Modification Introduce Modification (e.g., N,N-dimethyl-D-Ala) Parent->Modification Analogue Modified Peptide Analogue Modification->Analogue Conformation Conformation Analogue->Conformation Hydrophobicity Hydrophobicity Analogue->Hydrophobicity Stability Proteolytic Stability Analogue->Stability Potency Potency (e.g., MIC) Conformation->Potency Hydrophobicity->Potency Toxicity Toxicity (e.g., Hemolysis) Hydrophobicity->Toxicity Stability->Potency (in vivo) Selectivity Selectivity Potency->Selectivity Toxicity->Selectivity

Caption: Logical relationships in a structure-activity relationship (SAR) study of modified peptides.

References

Benchmarking N-Boc-3-dimethylamino-D-alanine against commercially available analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of novel peptides and therapeutics. This guide provides a comprehensive benchmark of N-Boc-3-dimethylamino-D-alanine against its commercially available analogs, offering insights into its performance, physicochemical properties, and potential applications. While direct head-to-head comparative experimental data is not extensively available in published literature, this guide synthesizes existing data and established principles of peptide chemistry to provide a robust comparison.

This compound is a non-standard amino acid derivative that has garnered interest in synthetic chemistry.[1] The presence of a D-alanine core can significantly influence the structure and biological activity of peptides, as D-amino acids are known to play crucial roles in biological processes, such as bacterial peptidoglycan biosynthesis.[1] The key feature of this molecule is the tertiary dimethylamino group, which can alter the basicity, polarity, and binding characteristics of the final peptide.[1]

Physicochemical Properties: A Comparative Overview

A critical aspect of any building block in peptide synthesis is its physicochemical profile. These properties can influence solubility, reactivity, and the overall success of a synthesis campaign. Below is a comparative table summarizing the known properties of this compound and some of its commercially available analogs.

PropertyThis compoundBoc-D-AlanineN-Boc-3-dimethylamino-L-alanineBoc-N,N-dimethyl-β-alanine
Molecular Formula C10H20N2O4C8H15NO4C10H20N2O4C10H20N2O4
Molecular Weight 232.28 g/mol [1][2]189.21 g/mol [3]232.28 g/mol [4]232.28 g/mol
Appearance White Solid[2]White powder--
Solubility No information available[2]Soluble in DMF[5]--
Chirality D-enantiomerD-enantiomerL-enantiomerAchiral

Performance in Peptide Synthesis: A Qualitative Assessment

The performance of an amino acid derivative in peptide synthesis is judged by several factors, including coupling efficiency, propensity for racemization, and the influence of its side chain on the growing peptide.

Coupling Efficiency: The presence of the bulky N,N-dimethylamino group on the β-carbon of this compound introduces significant steric hindrance. This steric bulk can pose a challenge during peptide bond formation, potentially leading to lower coupling yields and slower reaction kinetics compared to less hindered analogs like Boc-D-Alanine.[6][7][8] Efficient coupling of sterically hindered amino acids often requires the use of more potent coupling reagents or modified reaction conditions.[6][7][8]

Racemization: D-amino acids are valuable for creating peptides with enhanced stability against enzymatic degradation. However, the risk of epimerization during peptide synthesis is a critical concern.[9] While no specific data on the racemization of this compound is available, the conditions used for coupling sterically hindered amino acids can sometimes promote racemization.[9] Careful selection of coupling reagents and bases is crucial to maintain the chiral integrity of the D-alanine core.

Influence of the Dimethylamino Group: The dimethylamino group is expected to increase the polarity of the amino acid derivative. This could potentially improve the solubility of the growing peptide chain, a common challenge in solid-phase peptide synthesis (SPPS).[10][11] However, the basicity of the dimethylamino group might also influence the stability of the Boc protecting group, potentially requiring adjustments to the deprotection conditions.[1]

Experimental Protocols

To facilitate further research and direct comparison, this section outlines key experimental protocols for benchmarking this compound and its analogs.

Protocol 1: Evaluation of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

Objective: To quantitatively compare the coupling efficiency of this compound with a standard amino acid (e.g., Boc-D-Alanine) and other analogs.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Boc-D-Alanine (and other analogs)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Solvents (DMF, DCM)

  • Deprotection solution (e.g., 20% piperidine in DMF for Fmoc-SPPS, or TFA for Boc-SPPS)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • HPLC system for analysis

Procedure:

  • Swell the Rink Amide MBHA resin in DMF.

  • Perform a standard Fmoc deprotection if necessary.

  • Coupling Step:

    • Dissolve 4 equivalents of the N-Boc-amino acid and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

  • Wash the resin thoroughly with DMF and DCM.

  • Perform a Kaiser test to qualitatively assess the completion of the coupling reaction.

  • Cleave a small sample of the resin and analyze the crude peptide by HPLC to quantify the coupling yield.

  • Repeat the coupling and cleavage for each analog under identical conditions.

Protocol 2: Assessment of Racemization during Peptide Coupling

Objective: To determine the extent of epimerization of this compound during peptide bond formation.

Materials:

  • This compound

  • L-amino acid methyl ester (e.g., H-Phe-OMe)

  • Coupling reagents and bases

  • Chiral HPLC column

Procedure:

  • Couple this compound to an L-amino acid methyl ester using various coupling conditions (different reagents, bases, and reaction times).

  • After the reaction, cleave the Boc protecting group.

  • Analyze the resulting dipeptide by chiral HPLC to separate and quantify the D-L and L-L diastereomers.

  • The percentage of the L-L diastereomer corresponds to the degree of racemization.

Visualizing the Synthesis Workflow

To provide a clear overview of the processes involved in benchmarking, the following diagrams illustrate the experimental workflows.

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection 1 Coupling Amino Acid Coupling Deprotection->Coupling 2 Washing Resin Washing Coupling->Washing 3 Cleavage Peptide Cleavage Washing->Cleavage 4 Analysis HPLC Analysis Cleavage->Analysis 5

Caption: SPPS workflow for coupling efficiency.

Racemization_Analysis cluster_Racemization Racemization Analysis Workflow Coupling Dipeptide Synthesis Deprotection Boc Deprotection Coupling->Deprotection Purification Purification Deprotection->Purification Chiral_HPLC Chiral HPLC Analysis Purification->Chiral_HPLC Quantification Diastereomer Quantification Chiral_HPLC->Quantification

Caption: Workflow for assessing racemization.

Conclusion

This compound presents an intriguing option for peptide chemists seeking to introduce unique structural and functional motifs into their molecules. Its primary challenges lie in the steric hindrance posed by the dimethylamino group, which may necessitate optimized coupling strategies to ensure high yields and minimize racemization. Conversely, the polarity imparted by this group could be advantageous for improving the solubility of aggregating peptide sequences. The provided experimental protocols offer a framework for researchers to conduct their own benchmarking studies, enabling an informed selection of building blocks for their specific research and development needs. Further studies are warranted to generate quantitative data that will allow for a more definitive comparison of this compound with its commercially available analogs.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Boc-3-dimethylamino-D-alanine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of N-Boc-3-dimethylamino-D-alanine, ensuring the protection of personnel and compliance with regulatory standards.

I. Understanding the Compound: Safety and Handling

This compound is a white solid with no available information on odor.[1][2] Before any handling or disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for the specific product in use.

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment should be worn to prevent skin and eye contact. This includes:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: Under normal use conditions, respiratory protection is not required. However, if dust formation is likely, a particle filter is recommended.[1][2]

Storage: Store containers in a dry, cool, and well-ventilated place, keeping them tightly closed.[2] Avoid conditions that could lead to dust formation.[2]

II. Disposal Procedures: A Step-by-Step Approach

The disposal of this compound should be conducted in accordance with institutional, local, and national regulations. The following steps provide a general framework for its safe disposal.

Step 1: Waste Identification and Segregation Properly classify this compound waste. Based on available safety data, it is not classified as a hazardous material.[1][2] However, it should not be released into the environment.[2] Segregate this solid waste from other laboratory waste streams to avoid unintended reactions.

Step 2: Collection and Containment For disposal, sweep up the solid material and shovel it into a suitable, clearly labeled container.[2] Avoid generating dust during this process.[2] The container should be kept tightly closed and stored in a designated chemical waste accumulation area.

Step 3: Final Disposal The final disposal of this compound should be carried out by a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash. The environmental impact of this compound has not been fully investigated, and therefore, release into the environment must be avoided.

III. Spill Management

In the event of a spill, ensure adequate ventilation and wear the appropriate personal protective equipment as outlined above.[2]

Procedure for Solid Spills:

  • Carefully sweep or scoop up the spilled solid material.

  • Avoid creating dust.

  • Place the collected material into a suitable container for disposal.

  • Clean the spill area thoroughly.

IV. Quantitative Data Summary

PropertyValueReference
Molecular Formula C10 H20 N2 O4[1][2]
Molecular Weight 232.28[1][2]
Appearance White Solid[1][2]
Flash Point No information available[1][2]
Solubility No information available[1][2]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment Hazard Assessment cluster_handling Handling & Collection cluster_disposal Final Disposal start Start: This compound for Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds Initiate Disposal identify_hazards Identify Hazards (Non-hazardous per available data) consult_sds->identify_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles) identify_hazards->wear_ppe Proceed with Caution collect_waste Collect Solid Waste in a Labeled, Sealed Container wear_ppe->collect_waste avoid_dust Avoid Dust Formation collect_waste->avoid_dust store_waste Store in Designated Waste Accumulation Area avoid_dust->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal end_point Proper & Compliant Disposal contact_disposal->end_point

References

Personal protective equipment for handling N-Boc-3-dimethylamino-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-Boc-3-dimethylamino-D-alanine

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for this compound, a key building block in synthetic organic chemistry.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]To protect eyes from potential splashes or dust particles.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]To prevent direct contact with the skin.
Respiratory Protection Under normal use conditions with adequate ventilation, no respiratory protection is required. If dust formation is likely, a particle filter is recommended.[1][2]To avoid inhalation of dust particles.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is recommended to minimize inhalation exposure.

  • Avoid Dust Formation: This compound is a solid, and care should be taken to avoid the generation of dust during handling and weighing.[1]

  • Personal Hygiene: Avoid contact with skin, eyes, or clothing.[1] After handling, wash hands thoroughly.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.[1]

Storage
  • Container: Keep the container tightly closed.[1]

  • Conditions: Store in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Chemical Disposal: Unused or waste material should be swept up and shoveled into suitable, labeled containers for disposal.[1] Disposal should be carried out by a licensed professional waste disposal service.

  • Environmental Precautions: This material should not be released into the environment.[1]

  • Container Disposal: Empty containers should be disposed of in accordance with local regulations.

Experimental Workflow: Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: A flowchart outlining the key steps for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-3-dimethylamino-D-alanine
Reactant of Route 2
Reactant of Route 2
N-Boc-3-dimethylamino-D-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.